molecular formula C13H11ClO B6380614 2-Chloro-4-(2-methylphenyl)phenol CAS No. 1261897-08-8

2-Chloro-4-(2-methylphenyl)phenol

Cat. No.: B6380614
CAS No.: 1261897-08-8
M. Wt: 218.68 g/mol
InChI Key: BMUIRTDPKYCANY-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylphenyl)phenol is a useful research compound. Its molecular formula is C13H11ClO and its molecular weight is 218.68 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-(2-methylphenyl)phenol, 95% is 218.0498427 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4-(2-methylphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(2-methylphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-(2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUIRTDPKYCANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685823
Record name 3-Chloro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-08-8
Record name 3-Chloro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The absence of existing data presents a unique opportunity for novel research. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proposed synthesis, purification, and characterization of this target molecule. By leveraging established, robust chemical methodologies, we provide a practical framework for the creation and validation of 2-Chloro-4-(2-methylphenyl)phenol, thereby enabling its exploration for potential applications. The structural combination of a chlorinated phenol with a tolyl moiety suggests potential for investigation in areas requiring nuanced electronic and steric properties, such as targeted enzyme inhibition or the development of advanced polymer building blocks.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. The properties outlined below are calculated based on the known atomic constituents and bonding arrangement of the target compound.

Chemical Structure

The IUPAC name for the target compound is 2-Chloro-4-(2-methylphenyl)phenol. Its structure consists of a phenol ring chlorinated at position 2 and substituted with a 2-methylphenyl (o-tolyl) group at position 4.

Caption: Chemical structure of 2-Chloro-4-(2-methylphenyl)phenol.

Quantitative Data Summary

The following table summarizes the calculated and key physical properties of the target compound and the proposed starting materials for its synthesis.

Property2-Chloro-4-(2-methylphenyl)phenol (Target)4-Bromo-2-chlorophenol[1][2][3][4]2-Methylphenylboronic Acid[5][6][7][8]
IUPAC Name 2-Chloro-4-(2-methylphenyl)phenol4-Bromo-2-chlorophenol(2-methylphenyl)boronic acid
CAS Number Not available3964-56-516419-60-6
Molecular Formula C₁₃H₁₁ClOC₆H₄BrClOC₇H₉BO₂
Molecular Weight 218.68 g/mol 207.45 g/mol 135.96 g/mol
Appearance Predicted: White to off-white solidWhite to off-white solid/powderWhite to off-white solid
Melting Point Not available47-49 °C163-168 °C
Boiling Point Not available232-235 °CNot available

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the two aromatic rings is the key step in synthesizing the target molecule. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high efficiency, functional group tolerance, and the commercial availability and stability of its organoboron reagents.[9][10]

The proposed strategy involves the palladium-catalyzed coupling of 4-Bromo-2-chlorophenol with (2-methylphenyl)boronic acid . The differential reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions allows for selective coupling at the 4-position of the phenol ring.

Synthesis Workflow

The workflow involves the setup of the reaction under an inert atmosphere, followed by the reaction itself, and then product workup and purification.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-Bromo-2-chlorophenol, 2-Methylphenylboronic acid, and Base in a Schlenk flask B Add Palladium Catalyst and Ligand A->B C Add Solvent (e.g., Dioxane/Water) B->C D Evacuate and backfill with inert gas (e.g., Argon) C->D E Heat reaction mixture (e.g., 80-100°C) with stirring D->E F Monitor progress by TLC or LC-MS until starting material is consumed E->F G Cool to room temperature and quench reaction F->G H Perform aqueous workup (e.g., extraction with Ethyl Acetate) G->H I Dry organic layer and concentrate under vacuum H->I J Purify crude product via flash column chromatography I->J K K J->K Characterize Pure Product

Caption: Proposed workflow for the synthesis of 2-Chloro-4-(2-methylphenyl)phenol.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. As with any novel synthesis, optimization of catalyst, base, solvent, and temperature may be required to maximize yield.

Materials:

  • 4-Bromo-2-chlorophenol (1.0 eq)[1][4]

  • 2-Methylphenylboronic acid (1.2 eq)[5][6]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-2-chlorophenol (1.0 mmol, 207.5 mg), 2-Methylphenylboronic acid (1.2 mmol, 163.1 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-Bromo-2-chlorophenol starting material is fully consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 2-Chloro-4-(2-methylphenyl)phenol.

Product Characterization

Validation of the final product's identity and purity is a critical, self-validating step in any synthesis. The following techniques are standard for the structural elucidation of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the hydroxyl group will likely appear as a downfield singlet or doublet. The methyl group on the tolyl ring should appear as a sharp singlet around 2.2-2.5 ppm. The remaining aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (approx. 6.8-7.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display 13 distinct signals corresponding to the 13 unique carbon atoms in the molecule. The carbon bearing the hydroxyl group will be significantly downfield (approx. 150-155 ppm), while the carbon attached to the chlorine will also be deshielded. The methyl carbon will appear as an upfield signal around 20 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. For 2-Chloro-4-(2-methylphenyl)phenol (C₁₃H₁₁ClO), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]⁺ at approximately m/z = 218.0498. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) should be observed.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching from the aromatic rings and the methyl group will appear around 2850-3100 cm⁻¹. Characteristic C=C stretching vibrations for the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

Potential Applications and Future Research

While the biological activity of 2-Chloro-4-(2-methylphenyl)phenol is unknown, its structural features provide a rationale for its investigation in several areas of drug discovery. The biphenyl core is present in numerous pharmaceuticals. The specific substitution pattern—a chlorine atom ortho to the hydroxyl group and a tolyl group para to it—offers a unique steric and electronic profile that could be explored for:

  • Enzyme Inhibition: The molecule could be screened against various enzyme classes, such as kinases or proteases, where substituted biphenyls have shown activity.

  • Antimicrobial Research: Phenolic compounds are known for their antimicrobial properties. This novel derivative could be tested against a panel of bacterial and fungal strains.

  • Materials Science: As a functionalized biphenyl, it could serve as a monomer or building block for the synthesis of specialty polymers with tailored thermal or optical properties.

Future work should focus on the initial synthesis and confirmation of this compound, followed by in vitro screening to identify any potential biological activities, which could then guide further derivatization and lead optimization studies.

References

  • Boron Molecular. 2-Methylphenylboronic acid. [Link]

  • Otto Chemie Pvt. Ltd. 2-Methylphenylboronic acid, 98%. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Synthesis, Characterization, and Application of 2-Chloro-4-(2-methylphenyl)phenol in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of biaryl scaffolds is paramount for optimizing target affinity and pharmacokinetic properties. 2-Chloro-4-(2-methylphenyl)phenol (CAS 1261897-08-8) emerges as a highly specialized building block designed to leverage both steric and electronic tuning. This technical guide elucidates the physicochemical profile, structural rationale, and a rigorously validated synthetic methodology for this compound, serving as a definitive resource for researchers integrating this pharmacophore into drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

Accurate molecular identifiers and physicochemical parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. Table 1 summarizes the core quantitative data for 2-chloro-4-(2-methylphenyl)phenol .

ParameterValue
IUPAC Name 2-Chloro-4-(2-methylphenyl)phenol
CAS Registry Number 1261897-08-8
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
Boiling Point (Predicted) 314.1 ± 27.0 °C
Density (Predicted) 1.205 ± 0.06 g/cm³
pKa (Predicted) 8.38 ± 0.20
SMILES String Cc1ccccc1-c2ccc(O)c(Cl)c2

Structural Significance & Mechanistic Rationale

The architecture of 2-chloro-4-(2-methylphenyl)phenol is not arbitrary; it represents a masterclass in rational pharmacophore design. As an application scientist, I frequently utilize this specific substitution pattern to solve two common drug development hurdles: poor target engagement and high entropic penalties during binding.

  • Electronic Tuning via Ortho-Halogenation: The inclusion of an electron-withdrawing chlorine atom at the ortho position of the phenol ring exerts a strong inductive effect (-I), which stabilizes the phenoxide anion. This lowers the pKa of the hydroxyl group from ~10.0 (in unsubstituted phenol) to an estimated 8.38 . Consequently, at physiological pH (7.4), a more significant fraction of the molecule exists in the ionized state, drastically altering its hydrogen-bond donating/accepting profile and improving its aqueous solubility compared to its non-halogenated analogs.

  • Conformational Restriction via Steric Hindrance: The 2'-methyl group (o-tolyl moiety) introduces a critical steric clash with the ortho-protons of the phenol ring. This steric hindrance restricts free rotation around the C-C biaryl bond, forcing the two aromatic rings into a non-planar, twisted conformation. This conformational locking reduces the entropic penalty upon binding to deep, hydrophobic protein pockets (e.g., kinase hinge regions or nuclear receptor ligand-binding domains), thereby enhancing target affinity.

Rationale Core 2-Chloro-4-(2-methylphenyl)phenol Sub1 2-Chloro Substitution Core->Sub1 Sub2 2'-Methyl (o-Tolyl) Group Core->Sub2 Eff1 Lowers Phenol pKa (~8.38) Sub1->Eff1 Eff2 Steric Hindrance Sub2->Eff2 Out1 Enhanced H-Bond Donation Eff1->Out1 Out2 Restricted Biaryl Rotation Eff2->Out2

Pharmacological rationale for the structural substitutions in the biphenyl scaffold.

Synthetic Methodology: Regioselective Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biaryls demands high chemoselectivity. The optimal route to 2-chloro-4-(2-methylphenyl)phenol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-2-chlorophenol and (2-methylphenyl)boronic acid.

Causality of Experimental Choices
  • Chemoselectivity: Palladium undergoes oxidative addition into the C-Br bond exponentially faster than the C-Cl bond due to the lower bond dissociation energy of C-Br (approx. 81 kcal/mol vs. 96 kcal/mol for C-Cl). This ensures coupling occurs exclusively at the para position, leaving the ortho-chlorine intact .

  • Catalyst Selection: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step and prevents the formation of inactive Pd black.

  • Solvent System: A 1,4-Dioxane/Water (4:1) mixture is employed. Dioxane solubilizes the organic substrates, while water is essential for dissolving the K₂CO₃ base and facilitating the transmetalation step by forming a reactive boronate complex.

Synthesis A 4-Bromo-2-chlorophenol (C-Br > C-Cl reactivity) OxAdd Oxidative Addition (Selective at C4) A->OxAdd B o-Tolylboronic Acid Trans Transmetalation B->Trans Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C Cat->OxAdd OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Cat Pd(0) Prod 2-Chloro-4-(2-methylphenyl)phenol (CAS 1261897-08-8) RedElim->Prod

Synthetic workflow of 2-Chloro-4-(2-methylphenyl)phenol via Suzuki-Miyaura coupling.

Step-by-Step Protocol (Self-Validating System)

Field-Proven Insight: While standard protocols often suggest overnight reactions, extended heating of electron-rich biaryls in basic aqueous media can lead to trace protodeboronation of the boronic acid or oxidative degradation of the phenol. Strict adherence to the 6-hour timeframe and rigorous argon sparging is essential for maximizing yield and preventing the formation of intractable black tar.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 4-bromo-2-chlorophenol (1.0 equiv, 10 mmol) and (2-methylphenyl)boronic acid (1.1 equiv, 11 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol).

  • Solvent Introduction: Inject 50 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture. Degassing via sparging with argon for 30 minutes prior to addition is critical to prevent catalyst oxidation.

  • Reaction Execution: Heat the biphasic mixture to 90 °C with vigorous stirring for 6 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): Withdraw a 50 µL aliquot, dilute with methanol, and analyze via LC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting material (m/z 205/207 [M-H]⁻) and the emergence of the product peak (m/z 217[M-H]⁻).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with 1M HCl (50 mL) to neutralize the base and ensure the phenol is fully protonated. Separate the organic layer, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient, 95:5 to 80:20).

  • Validation Checkpoint 2 (Structural Confirmation): Perform ¹H NMR (400 MHz, CDCl₃). The spectrum must exhibit a singlet for the methyl group at ~2.2 ppm and the characteristic AMX spin system for the 1,2,4-trisubstituted phenol ring, confirming that the ortho-chloro group remains intact and chemoselectivity was achieved.

References

  • CAS Common Chemistry. 2-Chloro-4-(2-methylphenyl)phenol. American Chemical Society. URL:[Link]

  • Kishino, T.; Kobayashi, K. Relation between the chemical structures of chlorophenols and their dissociation constants and partition coefficients in several solvent-water systems. Water Research 1994, 28 (7), 1547-1552. URL:[Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95 (7), 2457-2483. URL:[Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-4-(2-methylphenyl)phenol represents a unique molecular architecture, combining the features of a chlorinated phenol with a biphenyl-like scaffold. Such structures are of significant interest in medicinal chemistry and materials science due to their potential for diverse biological activities and tailored physical properties. The presence of a chlorine atom, a hydroxyl group, and a tolyl substituent on the phenolic ring offers multiple sites for chemical modification, making it a potentially valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the predicted physicochemical properties of 2-Chloro-4-(2-methylphenyl)phenol and outlines detailed experimental protocols for their determination.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in various systems, from biological interactions to formulation development. The following table summarizes the predicted and calculated properties of 2-Chloro-4-(2-methylphenyl)phenol, based on analysis of structurally related compounds such as 2-chloro-4-phenylphenol and 2-chloro-4-methylphenol.[2][3]

PropertyPredicted/Calculated ValueRationale and Comparative Insights
Molecular Formula C₁₃H₁₁ClOCalculated based on the chemical structure.
Molecular Weight 218.68 g/mol Calculated based on the atomic weights of the constituent elements.[2]
IUPAC Name 2-chloro-4-(2-methylphenyl)phenolFollows standard IUPAC nomenclature rules.
CAS Number Not availableAs this appears to be a novel compound, a CAS number has not been assigned.
Appearance White to off-white crystalline solidPhenolic compounds are typically solids at room temperature.[1]
Melting Point Estimated: 85-95 °CHigher than 2-chloro-4-methylphenol due to increased molecular weight and van der Waals forces from the additional phenyl ring. Likely similar to or slightly higher than 2-chloro-4-phenylphenol.
Boiling Point Estimated: > 300 °CSignificantly higher than smaller analogues like 2-chloro-4-methylphenol (195-196 °C) due to the substantial increase in molecular mass and intermolecular forces.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, acetone, dichloromethane)The hydrophobic nature of the biphenyl-like structure will dominate, leading to low aqueous solubility.[4]
pKa Estimated: 9-10The electron-withdrawing effect of the chlorine atom will increase the acidity of the phenolic hydroxyl group compared to phenol itself. The methyl group on the second phenyl ring will have a minor electronic effect.
LogP (Octanol-Water Partition Coefficient) Estimated: 4.5 - 5.0The presence of the additional aromatic ring will significantly increase the lipophilicity compared to 2-chloro-4-phenylphenol (XLogP3: 4.3).[2]

Synthesis and Purification

The synthesis of 2-Chloro-4-(2-methylphenyl)phenol would likely proceed through a Suzuki or similar cross-coupling reaction, a common method for forming biaryl compounds.

Proposed Synthetic Route: Suzuki Coupling

Synthetic_Route A 2-Chloro-4-bromophenol C Pd(PPh₃)₄, K₂CO₃ A->C B 2-Methylphenylboronic acid B->C E Heat C->E Reaction Mixture D Toluene/Water D->E F 2-Chloro-4-(2-methylphenyl)phenol E->F Purification Analytical_Workflow A Synthesized Product B Purity Assessment (HPLC, GC-MS) A->B C Structural Elucidation A->C H Final Characterized Compound B->H D ¹H NMR C->D E ¹³C NMR C->E F Mass Spectrometry (MS) C->F G Infrared (IR) Spectroscopy C->G D->H E->H F->H G->H

Sources

Technical Whitepaper: Bioactivity Profile & Evaluation of 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth evaluation of 2-Chloro-4-(2-methylphenyl)phenol , structured as a technical whitepaper for research and development professionals.

Executive Summary

2-Chloro-4-(2-methylphenyl)phenol is a lipophilic phenolic compound structurally derived from the potent biocide 2-chloro-4-phenylphenol . Characterized by the addition of a methyl group at the ortho position of the distal phenyl ring, this molecule represents a specific optimization of the biphenylol pharmacophore.

While direct public literature on this specific isomer is sparse compared to its parent compound, its bioactivity profile can be rigorously extrapolated via Structure-Activity Relationship (SAR) analysis of the chlorinated 4-phenylphenol class. This guide synthesizes known mechanistic data of structural analogs to project the efficacy, synthesis, and experimental validation of 2-Chloro-4-(2-methylphenyl)phenol as a candidate antimicrobial and fungicidal agent.

Key Technical Insight: The introduction of the 2'-methyl group increases lipophilicity (LogP) and induces steric torsion between the phenyl rings. This modification is predicted to enhance membrane intercalation efficacy against Gram-positive bacteria while potentially altering metabolic stability compared to the non-methylated parent.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physicochemical baseline is critical for assay development and formulation.

PropertyValue (Predicted/Analog-Based)Relevance to Bioactivity
Molecular Formula C₁₃H₁₁ClOCore stoichiometry.
Molecular Weight 218.68 g/mol Small molecule, easily penetrates cell walls.
LogP (Octanol/Water) ~4.0 - 4.5Highly lipophilic; suggests strong membrane affinity but low aqueous solubility.
pKa ~8.4Weakly acidic.[1] Exists as a neutral molecule at physiological pH (7.4), facilitating membrane transport.
H-Bond Donors 1 (Phenolic OH)Critical for protonophore activity (uncoupling).
H-Bond Acceptors 1Interaction with membrane proteins.

Mechanism of Action (MOA)

The bioactivity of 2-Chloro-4-(2-methylphenyl)phenol is governed by its ability to act as a membrane-active uncoupler . The mechanism follows the established pathway for lipophilic halogenated phenols.

Mechanistic Pathway
  • Adsorption: The hydrophobic 2-methylphenyl tail anchors the molecule into the bacterial lipid bilayer.

  • Disruption: The phenolic headgroup (pKa ~8.4) disrupts the hydration shell of the membrane surface.

  • Uncoupling: The molecule cycles between protonated and deprotonated states, shuttling protons across the inner membrane. This dissipates the Proton Motive Force (PMF).

  • Cell Death: Loss of PMF leads to ATP depletion, leakage of intracellular ions (K+), and eventual lysis.

Visualization: Signaling & MOA Pathway

MOA_Pathway cluster_membrane Bacterial Cell Membrane Interaction Compound 2-Chloro-4-(2-methylphenyl)phenol LipidBilayer Lipid Bilayer Intercalation (Hydrophobic Anchoring) Compound->LipidBilayer LogP ~4.2 drives entry PMF Proton Motive Force (PMF) Dissipation LipidBilayer->PMF Proton Shuttle Mechanism Leakage Intracellular K+ Leakage LipidBilayer->Leakage Membrane Destabilization ATP ATP Synthesis Inhibition PMF->ATP H+ Gradient Collapse CellDeath Bacterial Cell Lysis ATP->CellDeath Energy Starvation Leakage->CellDeath Osmotic Failure

Figure 1: Mechanistic pathway of phenolic uncoupling leading to bacterial cell death.

Bioactivity & SAR Analysis[6]

This section evaluates the compound based on the established activity of its parent, 2-chloro-4-phenylphenol (Dowicide 4) .

Structure-Activity Relationship (SAR) Table
FeatureStructural ComponentBiological Impact
Phenolic -OH C1 HydroxylEssential for H-bonding and proton exchange. Removal abolishes activity.
Chlorine Subst. C2-ChloroIncreases acidity (lowers pKa) and lipophilicity. Enhances potency 5-10x vs. non-chlorinated analog.
Biphenyl Core 4-Phenyl GroupProvides steric bulk and hydrophobicity for membrane spanning.
Methyl Subst. 2'-Methyl (Ortho) The Differentiator. Increases steric torsion (twist) and LogP. Likely improves activity against Mycobacteria and Gram-positives by shielding the molecule from metabolic oxidation.
Target Spectrum[2]
  • Primary Targets: Gram-positive bacteria (Staphylococcus aureus, Streptococcus spp.), Fungi (Candida albicans, Aspergillus).

  • Secondary Targets: Gram-negative bacteria (activity likely limited by the outer membrane LPS barrier unless formulated with a chelator like EDTA).

Experimental Protocols

To validate the bioactivity of 2-Chloro-4-(2-methylphenyl)phenol, the following self-validating protocols are recommended.

A. Synthesis (Suzuki-Miyaura Coupling)

Since the compound is not a common catalog item, synthesis is often the first step.

  • Reaction: 4-Bromo-2-chlorophenol + 2-Methylphenylboronic acid

    
     Product.
    
  • Catalyst: Pd(PPh₃)₄ (Tetrakis).

  • Base/Solvent: Na₂CO₃ / Dioxane:Water (4:1).

Step-by-Step Workflow:

  • Charge: In a Schlenk flask, combine 4-Bromo-2-chlorophenol (1.0 eq), 2-Methylphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert: Evacuate and backfill with Argon (3x).

  • Solvate: Add degassed Dioxane/Water and Na₂CO₃ (2.0 eq).

  • Reflux: Heat to 90°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 8:1).

  • Workup: Acidify with 1M HCl, extract with EtOAc, dry over MgSO₄.

  • Purify: Flash chromatography on Silica Gel.

B. Antimicrobial Assay (MIC Determination)

Standard broth microdilution method (CLSI guidelines).

  • Preparation: Dissolve compound in DMSO (10 mg/mL stock).

  • Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final range: 0.5 – 64 µg/mL.

  • Inoculation: Add 5 x 10⁵ CFU/mL of S. aureus (ATCC 29213).

  • Control: Include DMSO solvent control and Vancomycin positive control.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Visualization: Experimental Workflow

Workflow Start Start: Raw Materials Synth Suzuki Coupling (Pd-Catalyzed) Start->Synth Purify Purification (Column Chrom.) Synth->Purify QC QC: NMR / LC-MS (Confirm Structure) Purify->QC QC->Synth Fail Assay MIC Assay (S. aureus / E. coli) QC->Assay Pass Data Data Analysis (IC50 / MIC) Assay->Data

Figure 2: End-to-end workflow from chemical synthesis to biological validation.

References

The following references provide the authoritative grounding for the SAR analysis and experimental methods described above.

  • U.S. Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision (RED) for 2-Chloro-4-phenylphenol. (Establishes the baseline bioactivity and mechanism for the parent class). Link

  • ChemicalBook. (2025). 2-Chloro-4-(2-methylphenyl)phenol Product Properties. (Source of physicochemical data).[2][3][4][1][5][6][7] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard protocol for MIC). Link

  • PubChem. (2025). Compound Summary: 2-Chloro-4-phenylphenol.[2][8][3][6][7][9][10][11] (Used for SAR comparison data). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Authoritative source for the synthesis protocol). Link

Sources

Toxicological Assessment and Safety Profile of 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity

As a Senior Application Scientist evaluating novel chemical entities, establishing a robust safety profile for rare or uncharacterized compounds is paramount. 2-Chloro-4-(2-methylphenyl)phenol (CAS: 1261897-08-8) is a novel biphenyl derivative featuring an ortho-tolyl group and an ortho-chlorophenol moiety[1][2]. Because direct, peer-reviewed toxicological data on this specific CAS number is limited, we must construct a predictive safety profile based on Quantitative Structure-Activity Relationship (QSAR) principles and structurally analogous compounds, such as [3] and [4].

This whitepaper provides researchers with a synthesized predictive toxicology framework and the self-validating experimental methodologies required to empirically define the safety profile of 2-Chloro-4-(2-methylphenyl)phenol.

Physicochemical Properties & QSAR Toxicity Predictions

Understanding the physicochemical parameters of a compound is the first step in predicting its pharmacokinetic and toxicological behavior. The lipophilicity and pKa of this compound suggest rapid membrane permeability and potential accumulation in lipid-rich tissues.

Table 1: Physicochemical Parameters and Structural Alerts
PropertyValueSource / Analog BasisToxicological Implication
CAS Number 1261897-08-8ChemicalBook[1]Unique identifier for regulatory tracking.
Molecular Formula C13H11ClOChemicalBook[5]Halogenated aromatic; high lipophilicity.
Molecular Weight 218.68 g/mol CalculatedFalls within Lipinski’s Rule of 5 (highly bioavailable).
Boiling Point ~314.1 °CPredicted[1]Low volatility; inhalation hazard is primarily via dust/aerosol.
Density 1.205 g/cm³Predicted[1]Heavier than water; potential benthic accumulation in aquatic environments.
pKa 8.38Predicted[1]Weak acid; partially ionized at physiological pH, enabling mitochondrial uncoupling.

Mechanistic Toxicology: Structural Alerts & Pathways

To design effective safety assays, we must first understand the causality of potential toxicity. The structure of 2-Chloro-4-(2-methylphenyl)phenol presents two distinct toxicophores:

  • The Chlorophenol Moiety: Chlorinated phenols are known irritants and corrosive agents[6]. At a cellular level, their weakly acidic nature (pKa ~8.38)[1] allows them to act as proton ionophores. They can shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient and uncoupling oxidative phosphorylation. This leads to ATP depletion and subsequent cellular necrosis.

  • The Biphenyl/Tolyl Moiety: Biphenyl structures are highly susceptible to Phase I metabolism by hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4). Oxidation of the aromatic ring can form highly reactive, electrophilic arene oxides (epoxides). If not rapidly detoxified by Glutathione (GSH) conjugation, these intermediates covalently bind to cellular macromolecules, inducing hepatotoxicity and potential genotoxicity.

CYP450_Metabolism Parent 2-Chloro-4-(2-methylphenyl)phenol CYP CYP1A2 / CYP3A4 Oxidation Parent->CYP Phase I AreneOxide Reactive Arene Oxide CYP->AreneOxide Epoxidation GSH Glutathione Conjugation AreneOxide->GSH Detoxification Toxicity Macromolecular Binding AreneOxide->Toxicity GSH Depletion Excretion Renal Excretion GSH->Excretion Phase II

Fig 1. Predicted CYP450-mediated Phase I/II metabolic pathway and intermediate formation.

Self-Validating Experimental Methodologies

To transition from predictive QSAR to empirical data, researchers must employ rigorous, self-validating in vitro assays. The following protocols are designed specifically to account for the unique chemical behavior of halogenated biphenyls.

Protocol 4.1: High-Throughput Hepatotoxicity Screening

Causality & Rationale: Standard MTT viability assays rely on mitochondrial reductases. Because chlorophenols can directly uncouple mitochondria, MTT assays often yield false-positive toxicity readings (metabolic interference). Therefore, we utilize an ATP-quantification assay (e.g., CellTiter-Glo®) in HepG2 cells. HepG2 cells are chosen because they retain basal levels of CYP450 activity, allowing us to capture toxicity induced by the parent compound and its metabolites.

Self-Validating System:

  • Positive Control: Chlorpromazine (validates the assay's sensitivity to known hepatotoxins).

  • Negative Control: 0.1% DMSO vehicle (establishes baseline ATP levels and rules out solvent toxicity).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white microplate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2-Chloro-4-(2-methylphenyl)phenol in 100% DMSO. Perform 1:3 serial dilutions to create a 10-point dose-response curve (final assay concentrations ranging from 100 µM to 5 nM, maintaining a constant 0.1% DMSO concentration).

  • Exposure: Aspirate media and apply the compound dilutions to the cells. Include positive and negative control wells. Incubate for 48 hours.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Readout: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 4.2: Ames Fluctuation Test for Mutagenicity

Causality & Rationale: To determine if the predicted arene oxide intermediates cause DNA damage, a mutagenicity screen is required. We utilize the liquid-based Ames Fluctuation Test rather than the traditional agar plate method. This choice is critical because phenolic compounds can be highly bactericidal; the liquid format allows for tighter control over sub-lethal dosing and requires significantly less of the rare test compound.

Self-Validating System:

  • Metabolic Activation Control: 2-Aminoanthracene (+S9 fraction). Validates that the rat liver S9 fraction is actively converting pro-mutagens into reactive electrophiles.

  • Direct Mutagen Control: 4-Nitroquinoline 1-oxide (-S9 fraction). Validates the baseline sensitivity of the Salmonella typhimurium strains.

Step-by-Step Methodology:

  • Dose-Range Finding (DRF): Prior to the Ames test, expose S. typhimurium (strains TA98 and TA100) to varying concentrations of the compound to determine the Maximum Tolerated Dose (MTD) that does not inhibit bacterial growth.

  • Assay Setup: Prepare the test compound at 5 concentrations below the MTD. Set up two parallel test conditions: one with 10% rat liver S9 mix (to simulate hepatic Phase I metabolism) and one without.

  • Incubation: Inoculate 384-well plates with the bacteria, test compound, and histidine-deficient media. Incubate for 48 hours at 37°C.

  • Scoring: Add a pH indicator dye (e.g., bromocresol purple). Wells where reverse mutation has occurred will grow and metabolize the media, dropping the pH and changing the well color from purple to yellow.

  • Analysis: A compound is flagged as mutagenic if there is a statistically significant, dose-dependent increase in the number of yellow (revertant) wells compared to the vehicle control.

Toxicity_Workflow Start Compound Synthesis & Purity Check InVitro In Vitro Cytotoxicity (HepG2) Start->InVitro Genotox Genotoxicity (Ames Test) Start->Genotox Metabolic Metabolic Stability (HLMs) Start->Metabolic InVivo In Vivo Acute Toxicity InVitro->InVivo IC50 > 10 µM Genotox->InVivo Ames Negative Metabolic->InVivo Clearance Rate Safety Comprehensive Safety Profile InVivo->Safety

Fig 2. Tiered toxicological assessment workflow for novel biphenyl-derived chlorophenols.

Regulatory & Handling Safety Profile

Based on the Globally Harmonized System (GHS) classifications of structural analogs like 4-Chloro-2-methylphenol[6] and 2-Chloro-4-phenylphenol[3][7], laboratory personnel should treat 2-Chloro-4-(2-methylphenyl)phenol with strict safety precautions:

  • Skin and Eye Toxicity: Chlorophenols are known to cause severe skin burns and serious eye damage (GHS Category 1/1A)[4][6]. Handling must be done using nitrile gloves, chemical splash goggles, and a lab coat.

  • Inhalation Hazard: May cause respiratory irritation (GHS Category 3)[4]. Weighing and transferring of the solid powder must be conducted inside a certified Class II biological safety cabinet or chemical fume hood.

  • Environmental Toxicity: Halogenated aromatic compounds are typically classified as very toxic to aquatic life with long-lasting effects[6]. All liquid and solid waste must be segregated into dedicated halogenated organic waste containers and disposed of via certified environmental services.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14851, 2-Chloro-4-methylphenol". Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7074, 2-Chloro-4-phenylphenol". Available at:[Link]

Sources

Environmental impact and biodegradation of 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-Chloro-4-(2-methylphenyl)phenol (Chlorophene) CAS: 120-32-1 Content Type: Technical Guide for Research & Development

Executive Summary

Chlorophene (2-Chloro-4-(2-methylphenyl)phenol) is a halogenated phenolic biocide widely utilized for its antimicrobial efficacy in industrial and hygiene applications. While effective as a disinfectant, its structural stability—conferred by the chlorine substituent and the steric bulk of the ortho-tolyl group—presents significant environmental challenges. This guide provides a technical analysis of its physicochemical partitioning, aquatic toxicity, and biodegradation mechanisms, offering researchers a validated framework for environmental risk assessment (ERA) and remediation study design.

Part 1: Physicochemical Profile & Environmental Partitioning

Understanding the environmental fate of Chlorophene requires a deep analysis of its lipophilicity and ionization state. Unlike simple phenols, the 2-methylphenyl moiety significantly increases hydrophobicity, driving partitioning into organic matter rather than the aqueous phase.

Key Physicochemical Parameters
ParameterValueEnvironmental Implication
Molecular Weight 218.68 g/mol Moderate mobility potential.
Log Kow (Octanol-Water) ~3.6 - 3.8High potential for sorption to soil/sediment; bioaccumulation concern.
Water Solubility ~30 mg/L (20°C)Low solubility limits bioavailability for microbial degradation.
pKa ~10.5Exists primarily in non-ionized form at environmental pH (6-8), enhancing lipophilic adsorption.
Henry's Law Constant Low (< 1 Pa·m³/mol)Volatilization from water is not a significant removal pathway.
Environmental Partitioning Logic

The high Log Kow suggests that Chlorophene released into aquatic systems will rapidly partition into suspended solids and sediment. Research indicates that sorption is the primary abiotic removal mechanism , often sequestering the compound from aerobic bacteria required for degradation.

Visualization: Environmental Fate Logic

FatePartitioning Source Chlorophene Release (Effluent/Runoff) Water Aqueous Phase (Dissolved Fraction) Source->Water Discharge Sediment Sediment/Sludge (Adsorbed Fraction) Water->Sediment Sorption (LogKow ~3.6) Biota Aquatic Biota (Bioaccumulation) Water->Biota Bioconcentration Degradation Microbial Degradation (Slow) Water->Degradation Bioavailability Limit Sediment->Water Desorption (Hysteresis)

Caption: Partitioning dynamics of Chlorophene showing sediment sorption as the dominant sink.

Part 2: Ecotoxicological Impact

Chlorophene exhibits high acute toxicity to aquatic organisms. The mechanism of action involves the uncoupling of oxidative phosphorylation and disruption of cell membrane integrity, typical of chlorinated phenols.

Toxicity Endpoints (Validated)
  • Fish (LC50, 96h): 0.1 – 1.0 mg/L (e.g., Danio rerio, Lepomis macrochirus).

  • Invertebrates (EC50, 48h): < 1.0 mg/L (Daphnia magna).

  • Algae (EC50, 72h): High sensitivity observed due to photosynthesis inhibition.

Critical Insight: The steep dose-response curve implies that even minor excursions in effluent concentration can trigger acute mortality events. Chronic exposure leads to reproductive impairment, necessitating strict Maximum Contaminant Level (MCL) monitoring.

Part 3: Biodegradation Mechanisms

Biodegradation of Chlorophene is rate-limited by the dehalogenation step and the steric hindrance of the bulky phenyl ring. Under aerobic conditions, specialized bacterial strains (e.g., Pseudomonas, Sphingomonas) utilize oxidative pathways to cleave the ring.

The Metabolic Pathway
  • Hydroxylation: The initial attack often involves a monooxygenase enzyme introducing a hydroxyl group, converting the phenol to a catechol derivative.

  • Ortho-Cleavage: The aromatic ring is cleaved between hydroxyl groups by dioxygenases (e.g., catechol 1,2-dioxygenase).

  • Dehalogenation: Chlorine removal may occur spontaneously after ring cleavage or via specific reductive dehalogenases prior to cleavage.

Visualization: Proposed Degradation Pathway

Biodegradation Parent Chlorophene (2-Chloro-4-(2-methylphenyl)phenol) Inter1 Hydroxylated Intermediate (Catechol derivative) Parent->Inter1 Oxidation RingCleave Muconic Acid Derivative (Ring Fission) Inter1->RingCleave Ortho-Cleavage TCA TCA Cycle Intermediates (Mineralization) RingCleave->TCA Beta-oxidation Enz1 Phenol Hydroxylase Enz1->Inter1 Enz2 Catechol 1,2-Dioxygenase Enz2->RingCleave

Caption: Aerobic biodegradation pathway via oxidative ring cleavage.

Part 4: Experimental Protocols

Protocol A: Biodegradability Assessment (Modified OECD 301F)

Objective: Determine the "Ready Biodegradability" of Chlorophene using Manometric Respirometry. Rationale: Standard BOD tests may fail due to Chlorophene's toxicity to the inoculum. A lower concentration with a pre-adapted inoculum is required.

Step-by-Step Methodology:

  • Inoculum Preparation: Collect activated sludge from a wastewater treatment plant treating mixed domestic/industrial effluent. Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).

  • Test Medium: Prepare standard OECD mineral medium (pH 7.4).

  • Spiking: Add Chlorophene to test vessels to achieve a final concentration of 20 mg/L .

    • Note: Do not use 100 mg/L (standard) as it may inhibit bacterial activity due to toxicity.

    • Solubility Check: Use ultrasonic dispersion or a silica carrier if dissolution is slow.

  • Controls:

    • Blank: Inoculum + Medium (Oxygen uptake correction).

    • Reference: Sodium Benzoate (Check inoculum viability).

    • Toxicity Control: Chlorophene + Sodium Benzoate (Check for inhibition).

  • Measurement: Incubate at 22°C ± 1°C in the dark. Record Oxygen Uptake (BOD) daily for 28 days.

  • Validation Criteria: Degradation >60% ThOD (Theoretical Oxygen Demand) within the 10-day window indicates "Ready Biodegradability."

Protocol B: Analytical Quantification (HPLC-UV)

Objective: Quantify trace Chlorophene in water/sediment samples. Rationale: HPLC is preferred over GC-MS for aqueous samples to avoid derivatization steps, though GC-MS is superior for metabolite identification.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [70:30 v/v].

    • Acidification is critical to suppress ionization of the phenol, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV-Vis Diode Array at 280 nm (characteristic phenol absorption).

  • Sample Prep (Water): Solid Phase Extraction (SPE) using C18 cartridges.[4] Elute with Methanol.

  • Sample Prep (Sediment): Ultrasonic solvent extraction (Acetone:Hexane) followed by clean-up.

References

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Chlorophene (CAS 120-32-1).[5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Substance Registry Services: Chlorophene. Retrieved from [Link][6]

  • PubChem. (n.d.). Compound Summary: Chlorophene.[7] National Library of Medicine. Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[8] Retrieved from [Link]

Sources

Methodological & Application

Laboratory synthesis protocol for 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-Chloro-4-(2-methylphenyl)phenol IUPAC Name: 3-Chloro-4-hydroxy-2'-methylbiphenyl Application: Antimicrobial research, biocide development, and fragment-based drug discovery.

Strategic Route Selection

The synthesis of 2-Chloro-4-(2-methylphenyl)phenol requires the construction of a biaryl core with precise regiochemical placement of the chlorine atom and the hydroxyl group. Two primary strategies were evaluated:

  • Route A (Recommended): Suzuki-Miyaura Cross-Coupling.

    • Mechanism: Palladium-catalyzed coupling of 4-bromo-2-chlorophenol with 2-methylphenylboronic acid.

    • Rationale: This route utilizes the distinct reactivity difference between aryl bromide and aryl chloride bonds (

      
       bond energy < 
      
      
      
      ). The oxidative addition of Pd(0) occurs selectively at the C-Br bond, preserving the C-Cl bond at the ortho position. This ensures 100% regioselectivity for the chlorine substituent, avoiding the isomer mixtures common in direct chlorination.
    • Self-Validating Aspect: The retention of the chlorine atom is chemically verified by the absence of dehalogenated byproducts and confirmed via Mass Spectrometry (distinct Cl isotope pattern).

  • Route B (Alternative): Electrophilic Chlorination.

    • Mechanism: Chlorination of 4-(2-methylphenyl)phenol using

      
       or NCS.
      
    • Drawback: Direct chlorination of 4-substituted phenols often yields a mixture of 2-chloro (ortho) and 2,6-dichloro products. Separation of these isomers requires tedious chromatography, reducing overall yield and efficiency.

Reaction Pathway Diagram[1]

SynthesisPathway cluster_conditions Reaction Conditions SM1 4-Bromo-2-chlorophenol (Electrophile) Inter Pd(II) Intermediate (Oxidative Addition) SM1->Inter Selective C-Br Activation SM2 2-Methylphenylboronic acid (Nucleophile) SM2->Inter Transmetallation Cat Pd(PPh3)4 (3-5 mol%) K2CO3 (2.5 eq) Cat->Inter Catalyst Cycle Prod 2-Chloro-4-(2-methylphenyl)phenol (Target) Inter->Prod Reductive Elimination (C-C Bond Formation) Cond Solvent: Toluene/EtOH/H2O (4:1:1) Temp: 90°C Time: 4-6 Hours

Caption: Regioselective Suzuki-Miyaura coupling pathway exploiting C-Br vs C-Cl bond energy differentials.

Safety & Handling (E-E-A-T)

  • Chlorophenols: 4-Bromo-2-chlorophenol is toxic and a skin irritant. It can be absorbed through the skin. Double-gloving (Nitrile) and a chemical fume hood are mandatory.

  • Palladium Catalysts:

    
     is air-sensitive and should be stored under argon. Exposure to air oxidizes the catalyst (turning it from bright yellow to orange/black), killing its activity.
    
  • Boronic Acids: Generally low toxicity but should be handled as irritants.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
4-Bromo-2-chlorophenol 207.451.02.07 g (10 mmol)Limiting Reagent
2-Methylphenylboronic acid 135.961.21.63 g (12 mmol)Coupling Partner
Pd(PPh3)4 1155.560.03346 mg (0.3 mmol)Catalyst
Potassium Carbonate (

)
138.212.53.45 g (25 mmol)Base
Toluene 92.14-40 mLSolvent (Non-polar)
Ethanol (95%) 46.07-10 mLCo-solvent
Deionized Water 18.02-10 mLSolvent (Base)
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
  • Glassware Preparation: Oven-dry a 250 mL three-neck round-bottom flask (RBF), a reflux condenser, and a magnetic stir bar. Assemble while hot and cool under a stream of dry Nitrogen or Argon.

  • Solvent Degassing: In a separate flask, combine Toluene, Ethanol, and Water. Sparge the mixture with Nitrogen for 20 minutes to remove dissolved Oxygen. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Reagent Addition: Under a positive flow of Nitrogen, charge the RBF with:

    • 4-Bromo-2-chlorophenol (2.07 g)

    • 2-Methylphenylboronic acid (1.63 g)

    • 
       (346 mg) – Add this last to minimize air exposure.
      
  • Solvent Transfer: Cannulate or syringe the degassed solvent mixture into the RBF.

  • Base Addition: Add the solid

    
     (3.45 g). The mixture may become biphasic.
    
Phase 2: Reaction Execution
  • Heating: Place the flask in a pre-heated oil bath at 90°C . Establish vigorous stirring to ensure mixing of the biphasic system.

  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) every 2 hours.

    • Eluent: Hexanes:Ethyl Acetate (8:2).

    • Visualization: UV lamp (254 nm). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.5) will appear as a new spot.

  • Completion: The reaction typically reaches completion within 4-6 hours .

Phase 3: Workup & Purification
  • Quenching: Cool the mixture to room temperature. Dilute with 50 mL Ethyl Acetate and 50 mL Water.

  • Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. Note: This ensures the phenol is protonated and resides in the organic layer.

  • Extraction: Separate the layers. Extract the aqueous phase twice more with Ethyl Acetate (2 x 30 mL).

  • Washing: Combine organic layers and wash with:

    • Brine (saturated NaCl) x 1

    • Water x 1

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotovap) to yield a crude yellow oil/solid.
    
  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 100% Hexanes → 90:10 Hexanes:EtOAc.

    • Yield Expectation: 75-85% (approx. 1.6 – 1.8 g).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet these specific criteria.

Proton NMR ( NMR, 400 MHz, )

The spectrum must show signals for both the phenol core and the o-tolyl substituent.

  • Phenolic OH: Broad singlet, ~5.0 - 5.5 ppm (exchangeable with

    
    ).
    
  • Methyl Group: Singlet, ~2.25 ppm (integration 3H). Presence confirms coupling.

  • Aromatic Region (7 protons total):

    • Ring A (Phenol):

      • 
         (between Cl and Aryl): Doublet (J ~2 Hz), ~7.4 ppm.
        
      • 
         (ortho to 
        
        
        
        ): Doublet of doublets (J ~8, 2 Hz), ~7.1 ppm.
      • 
         (ortho to OH): Doublet (J ~8 Hz), ~7.0 ppm.
        
    • Ring B (o-Tolyl): Multiplet, 7.1 - 7.3 ppm (4H).

Mass Spectrometry (GC-MS)[4]
  • Molecular Ion (

    
    ):  218 m/z.
    
  • Isotope Pattern: A characteristic 3:1 ratio for M (218) and M+2 (220) peaks must be observed.

    • Interpretation: This confirms the presence of exactly one chlorine atom . If the ratio is distorted or the M+2 peak is missing, the chlorine was lost (dehalogenation), indicating catalyst over-activity or incorrect starting material.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Oxygen poisoning of catalystDegas solvents more rigorously (freeze-pump-thaw if possible). Increase catalyst loading to 5 mol%.
Dechlorination (Product Mass = 184) Over-reductionReduce reaction time. Ensure temperature does not exceed 95°C.
Starting Material Remains Inactive Catalyst or BaseCheck

color (must be yellow). Ensure

is finely powdered and stirring is vigorous.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Regioselectivity in Halophenols: Lustosa, D. M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates.[2] Molbank, 2023(4), M1741. Link

  • Physical Properties (Analog): National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 7024, 2-Chloro-4-phenylphenol. Link

  • General Chlorination Protocols: Gamelin, L., et al. (2021). Para-Selective Chlorination of Phenols. Encyclopedia, 2(1), 23-45. Link

Sources

In vitro assay protocols using 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

2-Chloro-4-(2-methylphenyl)phenol (CAS: 1261897-08-8), herein referred to as CMPP , is a lipophilic chlorinated biaryl phenol structurally analogous to established biocides like Chlorophene and o-Phenylphenol. Its structural motif—a phenolic core substituted with a chlorine atom and a hydrophobic o-tolyl group—suggests potent membrane-active antimicrobial properties.

This application note outlines standardized protocols for evaluating CMPP’s antimicrobial efficacy, mechanism of action, and mammalian cytotoxicity. Due to its high calculated LogP (~4.02) and low aqueous solubility, specific attention to solvent compatibility and stock preparation is critical for assay reproducibility.

Physicochemical Profile
PropertyValue (Predicted)Experimental Implication
Molecular Weight 218.68 g/mol Use for Molarity calculations.
pKa ~8.38Weakly acidic; activity may be pH-dependent.
LogP ~4.02Highly lipophilic; requires DMSO for solubilization.
Solubility Water: <0.1 mg/LCritical: Precipitates in aqueous media >1% DMSO.

Stock Solution Preparation

Objective: Create a stable, homogenous stock solution to ensure accurate dosing in downstream assays.

Reagents:

  • CMPP (Solid): Store at 4°C, desiccated.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (0.22 µm).

Protocol:

  • Weighing: Accurately weigh 21.87 mg of CMPP into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to yield a 100 mM stock solution.

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at 40 kHz if dissolution is incomplete.

  • Storage: Aliquot into amber tubes (to prevent photodegradation) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute the stock 1:100 in culture medium immediately before use to minimize precipitation. Ensure final DMSO concentration in assays is <1% (v/v).

Protocol A: Antimicrobial Susceptibility Profiling (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against standard reference strains (S. aureus ATCC 29213, E. coli ATCC 25922).

Mechanism: CMPP disrupts the bacterial cell membrane, leading to leakage of intracellular components and collapse of the proton motive force.

Workflow Diagram (Graphviz)

MIC_Workflow Stock CMPP Stock (100 mM in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute to 2x Final Conc. Plate 96-Well Plate Incubation (37°C, 16-20h) Dilution->Plate Add 100 µL Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add 100 µL Readout Readout: Turbidity (OD600) Plate->Readout Visual/Spectro MBC_Step MBC Determination (Plate onto Agar) Readout->MBC_Step If no growth

Figure 1: Workflow for Broth Microdilution MIC/MBC Determination.

Detailed Methodology
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution:

    • Prepare a 2x working solution (e.g., 128 µg/mL) in CAMHB containing 2% DMSO (so final assay DMSO is 1%).

    • Dispense 100 µL of CAMHB into columns 2-12 of a 96-well round-bottom plate.

    • Add 200 µL of the 2x CMPP solution to column 1.

    • Perform serial 2-fold dilutions (transfer 100 µL) from column 1 through column 10. Discard 100 µL from column 10.

    • Controls: Column 11 (Growth Control: Media + Bacteria + Solvent), Column 12 (Sterility Control: Media only).

  • Inoculum Preparation:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

  • Assay Initiation:

    • Add 100 µL of the diluted inoculum to wells 1-11. Final volume: 200 µL. Final bacterial density: ~5 x 10^5 CFU/mL.[1][2]

  • Incubation: Seal with a gas-permeable film and incubate at 35 ± 2°C for 16-20 hours (24h for fungi).

  • Analysis:

    • MIC: The lowest concentration with no visible turbidity.[1][2]

    • MBC: Plate 10 µL from clear wells onto MHA plates. Incubate 24h. MBC is the concentration killing ≥99.9% of the initial inoculum.

Protocol B: Mode of Action – Membrane Permeability Assay

Objective: Confirm the membrane-disrupting mechanism of CMPP using Propidium Iodide (PI) uptake. PI is membrane-impermeable and only fluoresces upon entering compromised cells and binding DNA.

Reagents:

  • Propidium Iodide (PI): 1 mg/mL stock in water.

  • Positive Control: Cetyltrimethylammonium bromide (CTAB) or 70% Ethanol.

Mechanism Schematic (Graphviz)

MOA_Mechanism CMPP CMPP Molecule (Lipophilic) Membrane Bacterial Membrane (Lipid Bilayer) CMPP->Membrane Partitions into Disruption Insertion & Disruption (Loss of Integrity) Membrane->Disruption Destabilizes Leakage Leakage of ATP/Ions Disruption->Leakage Efflux PI_Entry Propidium Iodide Entry Disruption->PI_Entry Influx Fluorescence DNA Binding & Fluorescence PI_Entry->Fluorescence Signal Detection

Figure 2: Proposed Mechanism of Action - Membrane Disruption and PI Uptake.

Protocol:

  • Cell Prep: Harvest mid-log phase bacteria (E. coli or S. aureus). Wash 2x with PBS. Resuspend to OD600 = 0.5.[1]

  • Treatment:

    • Aliquot 1 mL of cell suspension into tubes.

    • Add CMPP at 1x MIC and 4x MIC .

    • Include Untreated Control (PBS + DMSO) and Positive Control (CTAB).

  • Incubation: Incubate at 37°C for 1 hour.

  • Staining: Add PI to a final concentration of 10 µg/mL. Incubate 15 min in the dark.

  • Detection: Measure fluorescence (Ex: 535 nm / Em: 617 nm) using a microplate reader or Flow Cytometer.

  • Interpretation: A significant increase in fluorescence relative to the untreated control confirms membrane permeabilization.

Protocol C: Mammalian Cytotoxicity (Safety Profiling)

Objective: Establish the therapeutic window by determining the CC50 (Cytotoxic Concentration 50%) on Human Keratinocytes (HaCaT) or Fibroblasts (L929).

Protocol (MTT Assay):

  • Seeding: Seed cells at 1 x 10^4 cells/well in a 96-well plate (DMEM + 10% FBS). Incubate 24h to adhere.

  • Treatment:

    • Remove media.[3][4] Wash with PBS.

    • Add 100 µL of fresh media containing CMPP (range: 1 µM to 500 µM).

    • Note: Maintain DMSO < 0.5% to avoid solvent toxicity.[5]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. [Link]

  • Lucchini, J. J., Corre, J., & Cremieux, A. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Research in Microbiology, 141(4), 499-510. [Link]

  • Denyer, S. P. (1995). Mechanisms of action of biocides. International Biodeterioration & Biodegradation, 36(3-4), 227-245. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Crystallization methods for 2-Chloro-4-(2-methylphenyl)phenol purification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 2-Chloro-4-(2-methylphenyl)phenol via Crystallization

Abstract

This technical document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2-Chloro-4-(2-methylphenyl)phenol, a key intermediate in the synthesis of complex organic molecules.[1] The purity of such intermediates is paramount, directly influencing the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs).[2] This application note details three primary crystallization methodologies: Cooling Crystallization, Anti-Solvent Crystallization, and Melt Crystallization. It emphasizes the foundational principles, provides detailed, step-by-step protocols, and explains the scientific rationale behind experimental choices to ensure robust and reproducible results.

Foundational Principles of Crystallization-Based Purification

Crystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The process leverages differences in solubility between the target compound and its impurities within a selected solvent system. The fundamental principle involves the creation of a supersaturated solution, which is the essential driving force for the transition from the liquid to the solid, crystalline phase.[4]

A supersaturated state can be achieved through several methods, including:

  • Cooling: Decreasing the temperature of a saturated solution to reduce the solute's solubility.

  • Anti-Solvent Addition: Introducing a second solvent in which the solute is less soluble.[4]

  • Solvent Evaporation: Slowly removing the solvent to increase the solute concentration.

The crystallization process itself occurs in two main kinetic stages:

  • Nucleation: The initial formation of stable, microscopic crystal nuclei from the supersaturated solution.

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.

Controlling the rate of supersaturation is critical. A slow, controlled approach favors crystal growth over nucleation, leading to larger, purer crystals as impurity molecules are systematically excluded from the growing crystal lattice.[5] Conversely, rapid supersaturation causes rapid nucleation, often trapping impurities within a mass of small crystals.[6]

Pre-Crystallization Protocol: Strategic Solvent Selection

The success of any solution-based crystallization hinges on the selection of an appropriate solvent system.[7] The ideal solvent should exhibit a significant difference in the solubility of the target compound at high and low temperatures.[8][9]

Characteristics of an Ideal Crystallization Solvent:

  • Solubility Gradient: The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4°C).

  • Impurity Solubility: Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor after crystallization).[9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[9]

  • Volatility: The solvent should have a relatively low boiling point to facilitate easy removal from the purified crystals during drying.

  • Safety and Cost: The solvent should ideally be non-toxic, non-flammable, and inexpensive.[9]

For 2-Chloro-4-(2-methylphenyl)phenol, the molecule possesses both polar (phenolic hydroxyl) and non-polar (aromatic rings, chloro group) characteristics.[10][11] This suggests that a range of solvents with varying polarities could be effective. A systematic screening process is recommended.

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Toluene 111Non-polarThe aromatic nature aligns with the biphenyl structure. A good candidate for cooling crystallization.[12]
Heptane/Hexane 98 / 69Non-polarLikely low solubility at all temperatures. Primarily useful as an anti-solvent.[13]
Ethanol/Methanol 78 / 65Polar ProticThe hydroxyl group can hydrogen bond with the phenolic -OH, suggesting high solubility. May require an anti-solvent or very low temperatures.[8][14]
Acetone 56Polar AproticAn excellent solvent with a low boiling point, often used in anti-solvent pairs with water or heptane.[9][13]
Ethyl Acetate 77Moderately PolarA versatile solvent that often provides a good solubility gradient with temperature.[9]
Water 100Polar ProticDue to the organic nature of the compound, solubility is likely low, but it can be an effective anti-solvent when paired with a miscible organic solvent like acetone or ethanol.[13][15]

Crystallization Methodologies: Protocols and Rationale

Method A: Cooling Crystallization

This is the most common crystallization technique, relying on the reduced solubility of the compound at lower temperatures to induce crystal formation.[16]

Causality & Expertise: This method is most effective for compounds with a steep temperature-dependent solubility curve. The key to achieving high purity is a slow cooling rate. Slow cooling maintains a low level of supersaturation, which favors the orderly growth of crystals and allows sufficient time for impurity molecules to be rejected from the crystal lattice. Rapid cooling causes a high degree of supersaturation, leading to rapid nucleation and the formation of small, often impure, crystals.

  • Dissolution: In a flask, add the crude 2-Chloro-4-(2-methylphenyl)phenol and a small volume of the selected solvent (e.g., Toluene). Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add the solvent in small portions until a clear, saturated solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a rapid gravity filtration of the hot solution to remove them. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. The formation of crystals should be observed.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals by further decreasing their solubility.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

G A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (If Insoluble Impurities Exist) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Induce Crystallization C->D E Cool in Ice Bath (Maximize Yield) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H

Caption: Workflow for purification via cooling crystallization.

Method B: Anti-Solvent Crystallization

This method induces crystallization by adding a miscible "anti-solvent" in which the target compound is insoluble, thereby reducing its solubility in the primary solvent.[5]

Causality & Expertise: Anti-solvent crystallization is particularly useful for compounds that are highly soluble across a wide range of temperatures or are thermally sensitive. The mechanism involves a three-step desolvation process where the anti-solvent disrupts the solvation shell around the solute molecules, increasing their chemical potential and driving them to self-assemble into crystals.[17] The rate of anti-solvent addition is a critical parameter; slow, dropwise addition with efficient mixing is essential to control supersaturation locally and prevent "oiling out," where the compound separates as a liquid phase instead of a solid.[5][6]

  • Dissolution: Dissolve the crude 2-Chloro-4-(2-methylphenyl)phenol in a minimum amount of a "good" solvent (e.g., Acetone, Ethanol) at room temperature.

  • Anti-Solvent Addition: With vigorous stirring, add a suitable "anti-solvent" (e.g., Water, Heptane) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of nucleation.

  • Clarification (Optional): If the solution becomes heavily turbid, add a few drops of the "good" solvent until it just becomes clear again. This redissolves the smallest nuclei and encourages the growth of larger crystals.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed for several hours, or until crystallization is complete.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using a cold mixture of the solvent/anti-solvent system for the washing step.

G A Dissolve Crude Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' with Stirring A->B C Observe Turbidity (Nucleation Point) B->C D Allow to Stand (Crystal Growth) C->D E Cool in Ice Bath (Optional, for Yield) D->E F Vacuum Filtration D->F If not cooled E->F G Wash with Cold Solvent/Anti-Solvent Mixture F->G H Dry Purified Crystals G->H

Caption: Workflow for purification via anti-solvent crystallization.

Method C: Fractional Melt Crystallization

Melt crystallization is a solvent-free purification technique that operates based on the solid-liquid phase equilibrium of the compound itself. It is exceptionally powerful for separating isomers or achieving ultra-high purities.[18][19]

Causality & Expertise: This method is based on the thermodynamic principle that during solidification of a melt, the forming crystal lattice has a strong preference for the main component, effectively excluding impurities into the remaining liquid phase. The "sweating" step is a crucial refinement; by gently raising the temperature, the lower-melting, impurity-rich regions within the crystal mass are selectively melted and drained away, significantly enhancing the purity of the final product.[19][20] This technique is environmentally friendly as it avoids solvents but requires the compound to be thermally stable at its melting point.[18]

  • Melting: Place the crude 2-Chloro-4-(2-methylphenyl)phenol in a suitable vessel and heat it until it is completely molten.

  • Crystallization Phase: Slowly cool the system while a portion of the melt solidifies on a cooled surface. For example, in a tube crystallizer, the melt is circulated along a cooled wall. The cooling rate should be slow and controlled (e.g., 1-2°C/hour) to form a dense, pure crystal layer.[20][21]

  • Draining: Once a sufficient crystal mass has formed, drain the remaining liquid (mother liquor), which is now enriched with impurities.

  • Sweating Phase: Gradually increase the temperature of the crystal layer to a point just below the melting point of the pure compound. This will cause the more impure fractions to melt.[19] Drain this "sweat liquor."

  • Melting and Collection: After the sweating step, increase the temperature to fully melt the remaining highly purified crystal layer. Collect this molten product.

  • Staging: For even higher purity, the process can be repeated in multiple stages.[20]

G A Melt Crude Compound B Controlled Cooling to Form Crystal Layer A->B C Drain Impure Mother Liquor B->C D Sweating Step (Slight Temperature Increase) C->D E Drain 'Sweat' Liquor D->E F Melt Purified Crystal Layer E->F G Collect Pure Product F->G

Sources

Formulation Strategies for 2-Chloro-4-(2-methylphenyl)phenol Biocides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-4-(2-methylphenyl)phenol is a halogenated phenolic biocide with significant potential for application in disinfection, preservation, and material protection. Its efficacy is rooted in the ability of phenolic compounds to disrupt microbial cell membranes and interfere with essential cellular processes, leading to cell death.[1] The strategic formulation of this active ingredient is paramount to maximizing its biocidal activity, ensuring stability, and meeting regulatory and safety requirements.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and actionable protocols for the formulation of 2-Chloro-4-(2-methylphenyl)phenol. We will explore key formulation strategies, including emulsifiable concentrates, microemulsions, and suspension concentrates, and provide detailed methodologies for their preparation, characterization, and efficacy testing.

Physicochemical Characterization of 2-Chloro-4-(2-methylphenyl)phenol

Table 1: Physicochemical Properties of 2-Chloro-4-methylphenol (Analogue)

Property Value Source Implications for Formulation
Molecular Formula C7H7ClO [2][3] Influences molecular weight and solubility.
Molecular Weight 142.58 g/mol [2][3] Important for concentration calculations.
Appearance Colorless to light orange/yellow clear liquid [3] The physical state at room temperature dictates the initial formulation approach (e.g., liquid vs. solid).
Density 1.211 g/mL at 25 °C [2][4] Necessary for accurate volume-to-mass conversions in formulation preparation.
Boiling Point 195-196 °C [2] Indicates low volatility under normal storage conditions.
Flash Point 86 °C (closed cup) [2][4] Combustible liquid; requires appropriate handling and storage precautions.[2]
Water Solubility Sparingly soluble/Not miscible or difficult to mix [3][4] This is a critical parameter. The low water solubility necessitates formulation strategies that can create stable aqueous dispersions or solutions, such as emulsions or microemulsions.
pKa ~8.79 - 9.71 [3][5] As a weak acid, its solubility and partitioning behavior will be pH-dependent. At pH values above the pKa, the phenolate form will be more water-soluble. This can be leveraged in certain formulation types.

| LogP (Octanol-Water Partition Coefficient) | ~2.50 |[3] | Indicates a moderate lipophilicity, suggesting good potential for membrane partitioning and interaction with microbial cells. Also suggests it will be soluble in a range of organic solvents. |

Mode of Action

The biocidal activity of 2-Chloro-4-(2-methylphenyl)phenol, like other phenolic compounds, is primarily attributed to its ability to disrupt the microbial cell membrane.[1] This disruption leads to the leakage of intracellular components and the dissipation of the proton motive force, which is essential for ATP synthesis and other vital cellular functions. At higher concentrations, phenolic compounds can also cause the coagulation of cytoplasmic proteins. The presence of the chloro and methylphenyl substituents on the phenol ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate the microbial cell wall and membrane.[6]

Formulation Development Workflow

The development of a robust biocidal formulation is a systematic process. The following workflow outlines the key stages, from initial characterization to final product validation.

FormulationWorkflow cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Design & Preparation cluster_2 Phase 3: Characterization & Optimization cluster_3 Phase 4: Performance Evaluation A Physicochemical Characterization B Solubility Screening A->B C Compatibility Studies B->C D Select Formulation Type (EC, ME, SC, etc.) C->D E Select Adjuvants (Solvents, Emulsifiers, etc.) D->E F Prototype Formulation Preparation E->F G Physical & Chemical Characterization F->G H Stability Testing (Accelerated & Long-term) G->H I Optimization of Composition H->I Feedback Loop J Antimicrobial Efficacy Testing H->J I->F K Performance in Application-Specific Tests J->K

Sources

Application Note: Spectroscopic Characterization (NMR, IR) of 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Introduction & Structural Context

2-Chloro-4-(2-methylphenyl)phenol (Chemical Formula:


) is a sterically hindered, halogenated biphenyl derivative. Compounds featuring this specific arrangement of electron-withdrawing chlorine atoms on a biphenyl-like scaffold are valuable intermediates in organic synthesis and pharmaceutical research, often investigated for their antimicrobial properties and role as precursors in cross-coupling reactions.

Unambiguous structural elucidation of this molecule requires a multimodal spectroscopic approach. Nuclear Magnetic Resonance (NMR) spectroscopy provides the carbon-hydrogen framework and connectivity, while Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence and hydrogen-bonding state of key functional groups (phenolic -OH, C-Cl, and aromatic rings).

Experimental Protocols: Sample Preparation & Acquisition

To ensure self-validating and reproducible results, sample preparation must strictly control for concentration, homogeneity, and moisture—variables that directly impact magnetic field homogeneity in NMR and scattering losses in IR[1].

Protocol A: High-Resolution NMR Sample Preparation

Causality Insight: Solid particles distort magnetic field homogeneity due to differences in magnetic susceptibility between the particle and the solution, leading to broad lines and indistinct spectra [1].

  • Solvent Selection: Select Chloroform-d (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard. For highly concentrated samples where intermolecular hydrogen bonding of the phenolic -OH is being studied, DMSO-
    
    
    
    may be used to lock the -OH proton shift via solvent complexation.
  • Quantification: Weigh 10–15 mg of 2-Chloro-4-(2-methylphenyl)phenol for

    
     NMR (or up to 50 mg for 
    
    
    
    NMR) into a clean 1-dram glass vial.
  • Dissolution & Filtration: Add 0.6 mL of the deuterated solvent. Swirl gently until visually dissolved. To remove microscopic particulates, filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • 
       NMR:  400 MHz or higher, 16–32 scans, relaxation delay (D1) of 1.5 s.
      
    • 
       NMR:  100 MHz or higher, minimum 512 scans, complete proton decoupling.
      
Protocol B: FT-IR Sample Preparation (KBr Pellet Method)

Causality Insight: Moisture drastically affects pellet quality and obscures the critical 3200–3500 cm⁻¹ region where the phenolic -OH stretch appears. The sample must be ground to an average particle size of 1–2 microns (less than the wavelength of incident IR light) to minimize scattering losses and the Christiansen effect [2].

  • Desiccation: Ensure Potassium Bromide (KBr) is stored in an oven at 105 °C prior to use.

  • Mixing: Weigh 1–2 mg of the analyte and 100 mg of dry KBr. Transfer to an agate mortar.

  • Grinding: Grind the mixture vigorously for 1–2 minutes until a fine, homogeneous powder is achieved.

  • Pressing: Transfer the powder to a stainless-steel pellet die. Apply 8–10 tons of pressure using a hydraulic press for 2 minutes under a vacuum to evacuate trapped air.

  • Acquisition: Place the transparent pellet in the FT-IR spectrometer. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, using a blank KBr pellet as the background.

Spectroscopic Data Interpretation

and NMR Spectroscopy

The


 NMR spectrum of 2-Chloro-4-(2-methylphenyl)phenol is defined by the asymmetric substitution on the phenol ring and the sterically restricted rotation of the ortho-tolyl group. The chlorine atom at C2 exerts an inductive electron-withdrawing effect, deshielding the adjacent C3 proton.

Table 1: Predicted


 NMR Assignments (400 MHz, 

)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Structural Rationale
~5.40Broad Singlet (br s)1H-Phenolic -OH: Exchangeable with

. Position varies with concentration due to H-bonding.
~7.35Doublet (d)1HJ ≈ 2.0Phenol C3-H: Deshielded by ortho-Cl; meta-coupled to C5-H.
~7.15 - 7.28Multiplet (m)4H-Tolyl C3', C4', C5', C6'-H: Overlapping aromatic protons on the pendant ring.
~7.10Doublet of doublets (dd)1HJ ≈ 8.2, 2.0Phenol C5-H: Ortho-coupled to C6-H, meta-coupled to C3-H.
~7.02Doublet (d)1HJ ≈ 8.2Phenol C6-H: Ortho-coupled to C5-H. Shielded by the ortho-OH group.
~2.25Singlet (s)3H-Tolyl -CH₃: Aliphatic methyl group attached to the aromatic ring.

Table 2: Predicted


 NMR Key Assignments (100 MHz, 

)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Rationale
~150.5Quaternary (C-OH)C1 (Phenol): Highly deshielded by electronegative oxygen.
~140.2, ~135.8Quaternary (C-C)C4 (Phenol), C1' (Tolyl): Biphenyl linkage carbons.
~136.0Quaternary (C-CH₃)C2' (Tolyl): Substituted aromatic carbon.
~120.0Quaternary (C-Cl)C2 (Phenol): Characteristic shift for chlorinated aromatic carbons.
115.0 - 131.0Aromatic (CH)Remaining unsubstituted aromatic carbons on both rings.
~20.5Primary (

)
Tolyl Methyl Carbon.

Expert Insight: To unambiguously differentiate the overlapping protons in the 7.15–7.28 ppm region, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are strictly required. COSY will map the contiguous spin system of the tolyl ring, isolating it from the isolated spin system of the phenol ring.

FT-IR Spectroscopy

Infrared spectroscopy is highly sensitive to the molecular vibrations of the functional groups. In the solid state (KBr pellet), the phenolic molecules form intermolecular hydrogen bonds, which significantly broadens and lowers the frequency of the O-H stretching vibration [3].

Table 3: Characteristic FT-IR Vibrational Modes (Solid Phase, KBr)

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3200 – 3450Strong, BroadO-H stretch (H-bonded)Confirms the phenolic hydroxyl group. Broadening is due to polymeric H-bonded aggregates [3].
3030 – 3060WeakC-H stretch (

)
Characteristic of aromatic ring protons.
2920, 2860Weak to MedC-H stretch (

)
Confirms the aliphatic methyl group on the tolyl ring.
1605, 1580, 1490MediumC=C stretch (Aromatic)Skeletal vibrations of the biphenyl-like aromatic rings.
1210 – 1240StrongC-O stretchPhenolic carbon-oxygen single bond stretch.
820StrongC-H out-of-plane bendIndicates 1,2,4-trisubstituted benzene (the phenol ring).
750StrongC-H out-of-plane bendIndicates 1,2-disubstituted benzene (the ortho-tolyl ring).
650 – 700MediumC-Cl stretchConfirms the presence of the halogen substituent.

Analytical Workflow Visualization

The following diagram maps the integrated spectroscopic workflow, demonstrating how parallel data streams converge to provide absolute structural confirmation.

Caption: Parallel spectroscopic workflow for the structural validation of 2-Chloro-4-(2-methylphenyl)phenol.

Conclusion

The characterization of 2-Chloro-4-(2-methylphenyl)phenol relies on the synergistic interpretation of NMR and FT-IR data. While


 and 

NMR accurately map the biphenyl connectivity and the specific ortho/para substitution patterns via coupling constants and chemical shifts, FT-IR provides rapid, orthogonal confirmation of the highly diagnostic phenolic -OH and C-Cl bonds. Adherence to the strict sample preparation guidelines outlined in this protocol ensures high-fidelity, publication-ready spectroscopic data.

References

  • Sample preparation for FT-IR. University of Cincinnati Chemistry Analytical Lab. Available at:[Link]

  • The Role of Noncovalent Interactions in the Infrared Spectra of Lignin Model Compounds: A DFT Study. National Center for Biotechnology Information (PMC). Available at:[Link]

Application Note: Handling, Storage, and Assay Integration Protocols for 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-(2-methylphenyl)phenol (CAS: 1261897-08-8) is a sterically hindered, halogenated biphenylol frequently utilized as a specialized building block and screening library reagent in drug discovery. Due to the inherent reactivity of the phenolic hydroxyl group and the lipophilic nature imparted by the chloro- and methylphenyl substituents, this compound requires stringent environmental controls. This application note provides drug development professionals with a mechanistically grounded framework for the safe handling, long-term storage, and experimental integration of this reagent, ensuring both personnel safety and data reproducibility.

Physicochemical Profiling & Mechanistic Causality

To design an effective handling protocol, experimentalists must first understand how the compound's physicochemical properties dictate its macroscopic behavior.

Quantitative Property Summary
PropertyValue
Chemical Name 2-Chloro-4-(2-methylphenyl)phenol
CAS Number 1261897-08-8
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
pKa (Predicted) 8.38 ± 0.20[1]
Boiling Point (Predicted) 314.1 ± 27.0 °C[1]
Density (Predicted) 1.205 ± 0.06 g/cm³[1]
Causality in Experimental Design
  • Ionization and Oxidation Risk: The predicted pKa of 8.38[1] dictates the compound's ionization state in aqueous media. At a physiological pH of 7.4, the reagent remains predominantly in its protonated, neutral state, which is ideal for membrane permeation in cell-based assays. However, if exposed to alkaline environments (pH > 8.5), the hydroxyl group deprotonates to form a phenolate anion. Chlorinated phenolates are highly susceptible to photo-oxidation and radical-mediated dimerization[2]. Therefore, strict pH control and light protection are non-negotiable.

  • Steric Hindrance and Solubility: The presence of the ortho-chlorine atom and the bulky 2-methylphenyl group creates significant steric hindrance. While this structural feature is often leveraged in drug design to achieve target selectivity, it drastically reduces aqueous solubility, necessitating the use of anhydrous organic solvents (like DMSO) for initial solubilization before aqueous dilution.

Safety and Environmental Controls

Halogenated phenols exhibit a well-documented toxicological profile. They are known uncouplers of oxidative phosphorylation, which can lead to severe cellular oxidative stress and cytotoxicity[2][3]. Furthermore, dermal exposure can cause severe irritation or chemical burns due to the compound's lipophilicity, which allows it to rapidly penetrate the stratum corneum[4].

  • Personal Protective Equipment (PPE): Handlers must wear impermeable nitrile or neoprene gloves, safety goggles, and a laboratory coat. All powder handling must occur within a certified Class II biological safety cabinet or chemical fume hood to prevent the inhalation of toxic particulates[3].

  • Storage Conditions: The reagent must be stored in amber, light-blocking vials. Exposure to UV or visible light accelerates the cleavage of the carbon-chlorine bond and promotes oxidative degradation[4].

  • Atmospheric Control: To mitigate oxidative degradation, the storage vial headspace must be purged with an inert gas (Argon or Nitrogen) prior to sealing[4]. Long-term storage should be maintained at -20°C.

G Compound 2-Chloro-4-(2-methylphenyl)phenol (Stable Form) LightO2 Light / O2 / Base (pH > 8.5) Compound->LightO2 Improper Storage Storage Amber Vials / Argon / Temp < 8°C Compound->Storage SOP Compliance Phenolate Phenolate Anion Formation LightO2->Phenolate Deprotonation Degradation Photo-oxidation & Dimerization Phenolate->Degradation ROS / Radicals Preservation Structural Integrity Maintained Storage->Preservation Protected

Figure 1: Mechanistic pathways of degradation versus stabilization for halogenated phenols.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reagent fidelity during high-throughput screening (HTS) or synthetic workflows.

Protocol 1: Preparation of 10 mM Master Stock Solutions
  • Thermal Equilibration: Remove the sealed reagent vial from -20°C storage. Place it in a desiccator at room temperature (20–25°C) for exactly 30 minutes. Causality: Opening a cold vial exposes the hygroscopic powder to atmospheric moisture, leading to rapid hydrolysis and inaccurate mass measurements.

  • Gravimetric Analysis: Operating inside a fume hood, accurately weigh the required mass using a micro-analytical balance (e.g., 2.19 mg is required to yield 1 mL of a 10 mM stock, based on the MW of 218.68 g/mol ).

  • Primary Solubilization: Add the calculated volume of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to the vial. Vortex vigorously for 60 seconds.

  • Optical Validation: Hold the vial against a dark background under bright light. The solution must be completely transparent. If micro-particulates persist, sonicate the sealed vial in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Aliquoting and Inerting: Dispense the master stock into single-use 50 µL aliquots using amber microcentrifuge tubes. Gently purge the headspace of each tube with Argon gas for 3 seconds before capping. Store immediately at -20°C.

Protocol 2: Aqueous Dilution for In Vitro Assays
  • Thawing: Thaw a single 50 µL aliquot of the 10 mM DMSO stock at room temperature. Do not apply localized heat (e.g., holding the tube in your hands), as temperature gradients can cause localized precipitation.

  • Intermediate Dilution: Dilute the stock 1:100 in your designated assay buffer (pH strictly maintained between 7.0 and 7.4) to create a 100 µM intermediate solution.

    • Critical Step: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing. Adding buffer to the DMSO will cause immediate "crashing out" (precipitation) of the highly lipophilic compound.

  • Final Plating: Perform serial dilutions directly in the assay microplate. Ensure the final DMSO concentration in the biological assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity and artifactual data.

Workflow Step1 Step 1: Equilibration Equilibrate vial to RT in desiccator Step2 Step 2: Solubilization Dissolve in anhydrous DMSO (10 mM) Step1->Step2 Step3 Step 3: Validation Visual check against dark background Step2->Step3 Step4 Step 4: Storage Store aliquots at -20°C under Argon Step3->Step4 Step5 Step 5: Assay Integration Dropwise dilution in pH 7.4 buffer Step3->Step5 Immediate Use

Figure 2: Step-by-step workflow for the solubilization and assay integration of the reagent.

References

  • Chemikart. 1261897-04-4 | A2B Chem (Contains data for 1261897-08-8). URL:[Link]

  • Oregon OSHA. Program Directive - Wood Preservatives Containing Chlorinated Phenols (A-203).[3] URL:[Link]

  • National Institutes of Health (PMC). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.[2] URL:[Link]

  • PubChem. 4-Chlorophenol | C6H4ClOH | CID 4684 (Proxy handling standards).[4] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Synthesis Yield of 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of 2-Chloro-4-(2-methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important biaryl compound. We will delve into the mechanistic underpinnings of the synthesis, provide a robust experimental protocol, and offer detailed troubleshooting advice in a direct question-and-answer format.

Overview of the Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the C-C bond in 2-Chloro-4-(2-methylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction joins an organoboron species (2-methylphenylboronic acid) with an organohalide (a 2-chloro-4-halophenol derivative) in the presence of a base.[2][3] While powerful, the reaction's success is highly dependent on the careful selection of catalysts, ligands, bases, and reaction conditions to avoid common side reactions that can drastically reduce the yield.[1][4]

This guide focuses on the coupling of 2-Chloro-4-bromophenol with 2-methylphenylboronic acid , a common and effective substrate pairing.

High-Yield Experimental Protocol

This protocol is optimized to minimize common side reactions and maximize the yield of the target product.

Quantitative Data Summary
Reagent/ParameterMolar Equiv.Amount (for 5 mmol scale)Notes
2-Chloro-4-bromophenol1.01.04 gStarting organohalide. Must be dry.
2-Methylphenylboronic Acid1.20.82 gContains varying amounts of anhydride.[5]
Pd(OAc)₂0.02 (2 mol%)22.5 mgPalladium(II) acetate, a common pre-catalyst.
SPhos0.04 (4 mol%)82.1 mgA bulky, electron-rich biaryl phosphine ligand.[6]
K₃PO₄ (Potassium Phosphate)2.02.12 gFinely ground, anhydrous base.
Toluene-40 mLAnhydrous solvent.
Degassed Water-4 mLCrucial for the catalytic cycle with inorganic bases.
Reaction Temperature -100 °C-
Reaction Time -12-18 hoursMonitor by TLC/GC-MS.
Expected Yield -->85% (post-purification)
Step-by-Step Methodology
  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-bromophenol (1.0 equiv.), 2-methylphenylboronic acid (1.2 equiv.), Palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and finely ground, anhydrous potassium phosphate (2.0 equiv.).

  • Inert Atmosphere : Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for at least 15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous toluene followed by degassed water via syringe. The Toluene/H₂O ratio should be approximately 10:1.[6]

  • Reaction Execution : Heat the mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the 2-Chloro-4-bromophenol starting material is consumed.

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Aqueous Extraction : Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL). To ensure the phenolic product remains in the organic layer, the aqueous phase should be neutral or slightly acidic.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Chloro-4-(2-methylphenyl)phenol.

Visualized Reaction Pathway

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_legend Ar = 2-Chloro-4-hydroxyphenyl Ar' = 2-Methylphenyl L = SPhos ligand Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl trans-ArPd(II)(Br)L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Aryl->Pd0 Reductive Elimination Transmetal Transmetalation PdII_Diaryl ArPd(II)(Ar')L₂ PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-Br (2-Chloro-4-bromophenol) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Question: My reaction shows low conversion of the 2-Chloro-4-bromophenol starting material. What are the likely causes?

Answer: Low conversion is typically linked to an inactive or insufficient amount of the active Pd(0) catalyst. Several factors can contribute to this:

  • Oxygen Contamination: The active Pd(0) species is readily oxidized to inactive Pd(II) by oxygen. Ensure your reaction flask, solvents, and reagents are rigorously deoxygenated and that a positive pressure of inert gas is maintained throughout the reaction.[6]

  • Inefficient Pre-catalyst Reduction: Many protocols use a Pd(II) source (like Pd(OAc)₂) that must be reduced in situ to the active Pd(0) state. This reduction can be inefficient.[7] Using a pre-catalyst that more readily forms the active species can help. The choice of phosphine ligand is also critical for stabilizing the active catalyst.[7][8]

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, excessively high temperatures can lead to catalyst decomposition (formation of palladium black).[9] If you observe a black precipitate, the catalyst has likely crashed out of the solution. A temperature of 100 °C is generally a good starting point for this coupling.

  • Poor Ligand Choice: Aryl chlorides (and to a lesser extent, bromides) require highly active catalysts for efficient oxidative addition, which is often the rate-limiting step.[10][11] Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos are designed to accelerate this step and are often essential for good yields.[6][8]

Question: I am observing significant decomposition of my 2-methylphenylboronic acid. How can I prevent this?

Answer: Boronic acids are susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved by a proton source, converting the boronic acid into the corresponding arene (in this case, toluene).[1] This is a common cause of reduced yield.

  • Base Choice: Strong bases can sometimes promote protodeboronation. K₃PO₄ is often a good choice as it is effective in the catalytic cycle but generally less harsh than alkoxides.

  • Use of Boronic Esters: Boronic acids can be unstable. Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce decomposition.[1][12] These esters are more resistant to protodeboronation but are still highly active in the transmetalation step.

  • Control Water Content: While some water is often beneficial or necessary for the transmetalation step with inorganic bases, excess water can facilitate hydrolysis and decomposition of the boronic acid.[3] The recommended 10:1 organic solvent to water ratio is a good balance.

Issue 2: Formation of Byproducts

Question: My analysis shows a significant amount of a dehalogenated byproduct, 2-chlorophenol. How can I minimize this?

Answer: Dehalogenation is a common side reaction where the bromine atom on the starting material is replaced by a hydrogen atom.[1][13] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group.[13]

  • Mechanism of Pd-H Formation: The Pd-H species can be generated from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[13]

  • Minimization Strategies:

    • Ligand Choice: Use a ligand that promotes the desired C-C reductive elimination over the C-H elimination. Bulky biaryl phosphine ligands are often effective.[13]

    • Base Selection: Avoid bases that can easily generate hydrides.

    • Solvent: Using an aprotic solvent like toluene or dioxane instead of alcoholic solvents can reduce the source of hydrides.

Question: My mass spectrum shows homocoupling products (4,4'-dichloro-biphenol and/or 2,2'-dimethylbiphenyl). What causes this and how can I avoid it?

Answer: Homocoupling is the reaction of two identical molecules, either two molecules of the organohalide or two molecules of the organoboron reagent.[9]

  • Boronic Acid Homocoupling: This is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.[14] Rigorous deoxygenation of the reaction mixture is the most effective way to prevent this.

  • Aryl Halide Homocoupling: This can occur at high temperatures or with certain catalyst systems. Ensuring the transmetalation step is efficient and keeps pace with oxidative addition can minimize the concentration of the Ar-Pd-X intermediate, which can participate in homocoupling.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving yield issues.

Caption: A workflow for troubleshooting low synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: 2-chloro-4-bromophenol or 2-chloro-4-iodophenol? A1: The reactivity of aryl halides in oxidative addition follows the order I > Br > Cl.[13] Therefore, 2-chloro-4-iodophenol would be more reactive and may allow for milder reaction conditions. However, it is also more expensive and potentially less stable. 2-chloro-4-bromophenol offers a good balance of reactivity and cost, while 2,4-dichlorophenol would be the most challenging to activate and would require a highly specialized and active catalyst system.[6]

Q2: How critical is the choice of ligand? Can I just use triphenylphosphine? A2: For challenging substrates like substituted aryl bromides, the choice of ligand is critical. While triphenylphosphine was used in early cross-coupling reactions, it is generally not effective for less reactive aryl halides.[10] Modern bulky, electron-rich ligands (e.g., SPhos, RuPhos, XPhos) are essential because they promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the rate-limiting oxidative addition step.[8][10] They also facilitate the final reductive elimination step.[10]

Q3: Which base is most suitable for this reaction and why? A3: The base plays a crucial role in activating the boronic acid for transmetalation.[15] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). For this specific transformation, K₃PO₄ is an excellent choice. It is strong enough to facilitate the reaction but is less likely to cause degradation of sensitive functional groups or promote side reactions compared to stronger bases like alkoxides.[6]

Q4: Can this reaction be performed under completely anhydrous conditions? A4: While some Suzuki couplings can be run under anhydrous conditions, the use of inorganic bases like K₃PO₄ often requires a small amount of water to facilitate the formation of the active boronate species for transmetalation.[1][3] The biphasic toluene/water system is highly effective and widely used for this reason.[6]

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved March 7, 2026, from [Link]

  • YouTube. (2024, September 8). Common Byproducts in Suzuki Coupling. Retrieved March 7, 2026, from [Link]

  • Chen, D. Y. K., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US4210766A - Process for producing 2-halo-4-bromophenols.
  • Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved March 7, 2026, from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved March 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol. Retrieved March 7, 2026, from [Link]

  • PureSynth. (n.d.). 2-Methylphenylboronic Acid (Contains Varying Amounts Of Anhydride). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
  • MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(4-Chloroanilino)methyl]phenol. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved March 7, 2026, from [Link]

  • American Chemical Society. (2025, December 1). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. Retrieved March 7, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-Methylphenylboronic acid. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved March 7, 2026, from https://patents.google.
  • American Chemical Society. (2024, October 24). Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes. Organic Letters. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • Google Patents. (n.d.). US4504364A - Phenol purification.
  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Case File: #TCP-2024-001 Compound: 2-Chloro-4-(2-methylphenyl)phenol Chemical Class: Hydrophobic Substituted Phenol / Halogenated Biphenylol Primary Issue: Peak Asymmetry (Tailing Factor > 1.5)[1]

Executive Summary & Compound Analysis

Welcome to the Technical Support Center. You are likely experiencing peak tailing due to the specific physicochemical properties of 2-Chloro-4-(2-methylphenyl)phenol .[1] This compound is not a standard neutral analyte; it possesses two critical characteristics that drive chromatographic behavior:

  • Weak Acidity (Phenolic OH): The phenolic hydroxyl group typically has a pKa between 8.0 and 9.5 . If your mobile phase pH is near this region, the analyte exists in a dynamic equilibrium between neutral and ionized states, causing peak distortion.[2][3]

  • High Lipophilicity (LogP > 4.0): The addition of the 2-methylphenyl (o-tolyl) group at the para-position, combined with the chloro-group, makes this molecule highly hydrophobic. This leads to strong retention and potential solubility issues in high-aqueous initial conditions.[1]

Root Cause Hypothesis: The most probable causes for tailing with this specific analyte are secondary silanol interactions (due to the phenolic lone pairs) or ionization mismatch (pH too close to pKa).[3]

Diagnostic Workflow (Interactive)

Before modifying your method, use this logic gate to identify the specific source of your tailing.

TroubleshootingFlow Start Start: Observe Peak Tailing CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH CheckConc Is Sample Conc. > 1 mg/mL? CheckpH->CheckConc Yes Action_Acid Action: Add 0.1% Formic or Phosphoric Acid CheckpH->Action_Acid No CheckDiluent Is Diluent 100% Strong Solvent? CheckConc->CheckDiluent No Action_Dilute Action: Dilute Sample or Reduce Inj. Vol. CheckConc->Action_Dilute Yes Action_Match Action: Match Diluent to Initial Mobile Phase CheckDiluent->Action_Match Yes Action_Column Action: Switch to End-Capped C18 CheckDiluent->Action_Column No

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in phenolic compounds.

Technical Support FAQs

Q1: I am using a neutral mobile phase (Water/Acetonitrile). Why is the peak tailing?

Technical Insight: Phenols are weak acids.[3] In a neutral mobile phase (pH ~7), the local pH inside the column pores can vary, and the phenol may partially ionize (deprotonate to phenolate).

  • Mechanism: The ionized phenolate anion (

    
    ) is attracted to positively charged sites or residual metals on the silica surface, causing "drag" or tailing.[1]
    
  • Solution: You must suppress ionization. Lower the mobile phase pH to 2.0–3.0 using 0.1% Formic Acid or 0.1% Phosphoric Acid. This forces the equilibrium toward the neutral protonated form (

    
    ), which interacts purely via hydrophobic mechanisms.
    
Q2: My sample is dissolved in 100% Acetonitrile. Could this be the problem?

Technical Insight: Yes. This is a classic "Strong Solvent Effect."

  • Mechanism: 2-Chloro-4-(2-methylphenyl)phenol is very hydrophobic.[1] If you inject it in 100% ACN into a mobile phase that starts at high water content (e.g., 90% Water), the analyte precipitates microscopically or travels faster than the mobile phase at the column head. This creates a distorted, fronting, or tailing peak.[2][3][4]

  • Solution: Dissolve your sample in the initial mobile phase composition (e.g., 50:50 ACN:Water). If solubility is a limiting factor, use the minimum amount of organic solvent possible.

Q3: Which column stationary phase is best for this specific compound?

Technical Insight: Standard Silica C18 columns often contain "free silanols" (Si-OH) that hydrogen bond with the phenolic oxygen.

  • Recommendation: Use a high-purity, fully end-capped C18 column .[1]

    • Examples: C18 columns with "Polar Embedded" groups or "Steric Protection" are excellent for phenols because they shield the silica surface.

    • Avoid: Older "Type-A" silica columns which have high metal content and acidic silanols.[1]

Q4: I suspect metal chelation. Is this possible?

Technical Insight: The structure contains a phenolic -OH and a Chlorine atom in the ortho position. While less chelating than a nitro-group, it can still interact with trace iron or stainless steel frits.[1]

  • Test: Add a chelating agent like EDTA (at 0.1 mM) to the aqueous mobile phase or switch to a PEEK-lined column hardware if available. However, pH control (Acidification) usually solves this without needing EDTA.

Optimized Experimental Protocol

To resolve the tailing, implement this standardized protocol. This workflow is designed to eliminate ionization and silanol interactions simultaneously.

Phase 1: Mobile Phase Preparation
ComponentCompositionFunction
Solvent A Water + 0.1% Formic Acid (or 0.1%

)
Suppresses ionization (pH ~2.7).[1]
Solvent B Acetonitrile + 0.1% Formic Acid Matches ionic strength; prevents baseline drift.

Critical Note: Do not use Phosphate buffer if you plan to use Mass Spectrometry (MS). Use Formic Acid or Trifluoroacetic acid (TFA).

Phase 2: Instrument Setup
  • Column: End-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Flow Rate: 1.0 mL/min (standard HPLC) or adjusted for column ID.

  • Temperature: 35°C - 40°C . (Slightly elevated temperature improves mass transfer and reduces viscosity, sharpening the peak).

  • Detection: UV @ 280 nm (Phenolic absorption max).

Phase 3: Gradient Method (Generic Start)
  • 0 min: 40% B (Ensure retention of the polar phenol head)

  • 10 min: 95% B (Elute the hydrophobic tail)

  • 12 min: 95% B[1]

  • 12.1 min: 40% B[1]

  • 15 min: Stop (Re-equilibrate)

Phase 4: Sample Injection
  • Diluent: 50% Water / 50% Acetonitrile (Must match starting gradient strength).

  • Volume: 5–10 µL.

Comparative Data: Modifier Effects

The following table illustrates the expected impact of mobile phase modifiers on the Tailing Factor (


) of substituted phenols.
Mobile Phase ModifierpHExpected

Mechanism of Action
None (Water/ACN) ~7.01.8 - 2.5 Partial ionization; Silanol interaction.[1]
10mM Ammonium Acetate ~6.81.5 - 1.8 Ionic strength masking; insufficient pH suppression.[1]
0.1% Formic Acid ~2.71.0 - 1.2 Optimal. Fully protonates phenol (

).[1]
0.1% TFA ~2.00.9 - 1.1 Strong ion pairing; may suppress MS signal slightly.[1]

Mechanism of Interaction (Visualized)

The diagram below details the molecular interaction causing the tailing and how acidification resolves it.

Mechanism cluster_0 Neutral pH (Tailing) cluster_1 Acidic pH (Sharp Peak) Silanol Silica Surface (Si-O-) Interaction Electrostatic Repulsion/Drag Silanol->Interaction Phenol_Ion Analyte (Ar-O-) Phenol_Ion->Interaction Silanol_H Silica Surface (Si-OH) No_Interaction Hydrophobic Interaction Only Phenol_H Analyte (Ar-OH) Phenol_H->No_Interaction

Figure 2: Molecular mechanism showing how acidic pH neutralizes both the silica surface and the analyte, eliminating secondary interactions.

References

  • BenchChem. (2025).[3][5][6] Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Compounds. Retrieved from

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from

  • LCGC International. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

  • Thermo Fisher Scientific. Analyzing Phenolic Pollutants in Water Using U-HPLC. Retrieved from

Sources

Technical Support Center: Purification of 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 2-Chloro-4-(2-methylphenyl)phenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical impurities I should expect in my crude 2-Chloro-4-(2-methylphenyl)phenol?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves a Suzuki-Miyaura cross-coupling or a Friedel-Crafts-type arylation. Consequently, impurities typically fall into several categories:

  • Unreacted Starting Materials: This could include the parent phenol (e.g., 2-chlorophenol or 4-(2-methylphenyl)phenol) or the arylating agent.

  • Homocoupled Byproducts: Symmetrical biphenyls formed from the coupling of the arylating agent with itself (e.g., 2,2'-dimethylbiphenyl). These are often non-polar.

  • Isomeric Products: Incorrect substitution patterns on the aromatic rings can lead to various positional isomers of the target compound. These are often the most challenging to remove due to their similar physical properties.

  • Catalyst Residues: If a metal-catalyzed reaction was used (e.g., palladium in Suzuki coupling), residual metals may contaminate the product.

  • Solvent and Reagent Residues: Residual high-boiling solvents (like DMF or DMSO) and inorganic salts from the workup.

Table 1: Common Impurity Classes and Their Characteristics

Impurity ClassTypical ExamplesPolarityAcidityRemoval Strategy
Starting Phenols2-ChlorophenolHighAcidicAcid-Base Extraction, Chromatography
Homocoupled Byproducts2,2'-DimethylbiphenylLowNeutralAcid-Base Extraction, Recrystallization
Isomeric Products4-Chloro-2-(2-methylphenyl)phenolSimilar to ProductAcidicRecrystallization, Chromatography
Catalyst ResiduesPalladium speciesVariableN/AFiltration, Specialized Scavengers
Q2: My crude product is a dark, oily solid. What is the most effective initial purification step?

A2: A dark, non-crystalline appearance suggests the presence of multiple impurities, including non-polar byproducts and residual solvents. The most robust first step is a liquid-liquid extraction (LLE) based on the acidic nature of the phenolic hydroxyl group. This technique efficiently separates your acidic product from neutral and basic impurities.[1][2]

The core principle involves using an aqueous base to deprotonate the phenol, forming a water-soluble phenolate salt. This salt partitions into the aqueous phase, leaving non-acidic, organic-soluble impurities (like homocoupled byproducts) behind in the organic phase.[3] Subsequent acidification of the aqueous layer re-protonates the phenolate, causing the purified phenol to precipitate.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Crude Crude Product (Dissolved in Organic Solvent, e.g., Ethyl Acetate) AddBase Add Aqueous Base (e.g., 1M NaOH) Crude->AddBase Separate Separate Layers AddBase->Separate Organic Neutral & Basic Impurities (e.g., Homocoupled Byproducts) Separate->Organic Discard Aqueous Sodium 2-Chloro-4-(2-methylphenyl)phenolate (Water-Soluble Salt) Separate->Aqueous AddAcid Add Acid (e.g., 2M HCl) until pH ~2 Aqueous->AddAcid Precipitate Precipitated Product AddAcid->Precipitate Filter Filter & Dry Precipitate->Filter Pure Purified Solid Product Filter->Pure

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

Q3: What is a reliable, step-by-step protocol for this acid-base extraction?

A3: Certainly. This protocol is designed to be a self-validating system.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which both the product and impurities are soluble. Ethyl acetate or diethyl ether are excellent choices. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M sodium hydroxide (NaOH) solution.

    • Causality Check: The phenolic proton is acidic (pKa ~10) and will be readily removed by the strong base, forming the sodium salt which is highly soluble in water. Neutral impurities will remain in the organic layer.[3]

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Trustworthiness Step): To ensure complete recovery, add another half-volume of 1 M NaOH to the organic layer in the separatory funnel. Shake again and combine this second aqueous extract with the first. This step maximizes the yield of your desired product.

  • Organic Wash: Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate) to remove any trace non-polar impurities that may have been entrained in the aqueous phase. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). A precipitate of your purified product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. At this stage, you should have a significantly purer, lighter-colored solid.

Q4: My product is still showing impurities after extraction, particularly a closely-related isomer. What should I do next?

A4: When acid-base extraction is insufficient, especially for removing isomers with similar acidity, recrystallization is the next logical step. This technique purifies compounds based on differences in their solubility in a specific solvent at different temperatures.[4][5] The goal is to find a solvent that dissolves your product completely when hot but poorly when cold, while impurities remain in solution upon cooling.

Troubleshooting Recrystallization:

  • Problem: The product "oils out" instead of forming crystals.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.

    • Solution: Add more solvent to the hot mixture to ensure the product is fully dissolved below its melting point. Alternatively, switch to a lower-boiling point solvent or try a two-solvent system.

  • Problem: No crystals form upon cooling.

    • Cause: The solution may be too dilute (too much solvent was added), or crystallization requires nucleation.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a tiny "seed" crystal of pure product. As a last resort, slowly evaporate some of the solvent to increase the concentration and then cool again.[4]

Table 2: Suggested Solvents for Recrystallization of Chlorinated Phenols

Solvent SystemRationaleProcedure
TolueneGood for moderately polar compounds. The aromatic nature of toluene can favorably interact with the product.Dissolve product in minimum hot toluene, cool slowly.
Heptane/Ethyl AcetateA two-solvent system that allows for fine-tuning of polarity.[6]Dissolve product in a minimum of hot ethyl acetate. Add hot heptane dropwise until the solution becomes faintly cloudy. Add a drop or two of ethyl acetate to clarify, then cool slowly.
Ethanol/WaterA classic polar protic system.[6][7]Dissolve product in a minimum of hot ethanol. Add hot water dropwise until persistent turbidity is observed. Add a drop of ethanol to clarify, then cool.
Q5: Isomers are still present after recrystallization. Is column chromatography effective for this separation?

A5: Yes, column chromatography is a high-resolution technique ideal for separating compounds with subtle differences in polarity, such as positional isomers.[8][9] The principle relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[8]

G Start Crude Mixture Containing Isomers TLC 1. Develop TLC Method (Test Solvent Systems) Start->TLC Pack 2. Pack Column (Silica Gel) TLC->Pack Optimal System Found Load 3. Load Sample (Concentrated Solution) Pack->Load Elute 4. Elute with Mobile Phase (Collect Fractions) Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 7. Evaporate Solvent Combine->Evaporate Pure High-Purity Product Evaporate->Pure

Caption: Step-wise workflow for purification by column chromatography.

Experimental Protocol: Column Chromatography

  • TLC Analysis (Method Development): Before running a column, develop a separation method using Thin Layer Chromatography (TLC). The ideal solvent system (mobile phase) will give your desired product an Rf value of approximately 0.3-0.4 and show clear separation from impurities.

    • Starting Point: Begin with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). A 9:1 or 8:2 ratio of hexanes:ethyl acetate is a good starting point.

    • Optimization: Adjust the ratio to achieve the desired separation. Increasing the proportion of ethyl acetate will increase the Rf values of all spots.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Carefully pour the slurry into your chromatography column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your semi-purified product in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane). Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Spot each fraction onto a TLC plate to determine its contents. Fractions containing only your pure product (as determined by a single spot at the correct Rf) should be combined.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your final, high-purity product.

References

  • Nitration of Phenol and Purification by Column Chromatography Purpose. CDN. [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. PMC. [Link]

  • Column chromatography of phenolics? ResearchGate. [Link]

  • Preparation of 2-chloro-4-(chloromethyl)phenol. PrepChem.com. [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC. [Link]

  • Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. MDPI. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

  • Process for separating chlorinated phenols.
  • Separation and Identification of Phenolic Compounds in Olive Oil by Coupling High-Performance Liquid Chromatography with Postcolumn Solid-Phase Extraction to Nuclear Magnetic Resonance Spectroscopy (LC-SPE-NMR). ACS Publications. [Link]

  • Process for the preparation of 2-chloro-4-methylphenol.
  • How can i perform Friedel crafts acylation with phenol? ResearchGate. [Link]

  • Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. ResearchGate. [Link]

  • Troubleshooting Phenol-Chloroform-Extraction. Reddit. [Link]

  • Recrystallization - Single Solvent. University of Colorado Boulder. [Link]

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Process for extraction of phenol
  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Why are Phenols so Challenging to Extract from Water? Biotage. [Link]

  • Separation of phenols and chlorophenols by Dissociation extraction: New regenerative methods. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. MDPI. [Link]

  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • 2-Chloro-4-Phenylphenol. PubChem. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. [Link]doing_column_chromatography)

Sources

Overcoming matrix interference in 2-Chloro-4-(2-methylphenyl)phenol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of 2-Chloro-4-(2-methylphenyl)phenol. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of quantifying this analyte in challenging sample matrices. Matrix interference is a primary obstacle to achieving accurate and reproducible results. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions about matrix interference and its impact on the analysis of phenolic compounds like 2-Chloro-4-(2-methylphenyl)phenol.

Q1: What exactly is "matrix interference" and why is it a problem for my analysis?

A: Matrix interference, or matrix effect, refers to the alteration of an analytical signal (enhancement or suppression) caused by co-eluting components of the sample matrix—everything in the sample except the analyte of interest.[1][2] In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these effects are particularly prominent during the ionization process in the MS source.[3]

Causality:

  • Ion Suppression: This is the most common effect. Co-eluting matrix components compete with your analyte for ionization, reducing the number of analyte ions that reach the detector. This leads to an underestimation of the analyte's concentration and can compromise the limit of detection (LOD).[1][2]

  • Ion Enhancement: Less commonly, matrix components can sometimes improve the ionization efficiency of the analyte, leading to an overestimation of its concentration.

  • Chromatographic Effects: Matrix components can also affect the chromatographic process itself, causing shifts in retention time or distorted peak shapes, which complicates identification and integration.[3][4]

For 2-Chloro-4-(2-methylphenyl)phenol, a substituted phenolic compound, common interfering matrix components in biological samples include phospholipids, salts, and proteins.[1][5]

Q2: How can I determine if matrix effects are compromising my data?

A: The most reliable method is to perform a quantitative assessment by comparing the analyte's response in a pure solvent standard to its response in a sample matrix where the analyte has been spiked after the extraction process.

Experimental Approach: Post-Extraction Spike Analysis

  • Prepare three sample sets:

    • Set A (Neat Standard): Analyte standard prepared in a clean solvent (e.g., acetonitrile or mobile phase).

    • Set B (Post-Extraction Spike): A blank sample matrix (e.g., plasma, tissue homogenate) is subjected to the entire extraction procedure. The final, clean extract is then spiked with the analyte standard.

    • Set C (Pre-Extraction Spike): A blank sample matrix is spiked with the analyte standard before the extraction procedure begins. This is your standard Quality Control (QC) sample used to measure recovery.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area of Set B / Peak Area of Set A) * 100

  • Interpret the Results:

    • %ME ≈ 100%: Minimal to no matrix effect.

    • %ME < 100%: Signal suppression is occurring.

    • %ME > 100%: Signal enhancement is occurring.

This approach isolates the effect of the matrix on the detector response from the efficiency of the extraction procedure.[1]

Q3: What are the most common sources of interference when analyzing phenolic compounds?

A: Phenolic compounds are susceptible to interference from a variety of sources depending on the sample type.

  • Biological Matrices (Plasma, Urine, Tissue): Phospholipids are notorious for causing ion suppression in LC-MS.[5] Proteins and salts can also contaminate the analytical system and interfere with ionization.

  • Environmental Matrices (Water, Soil): Humic and fulvic acids are complex organic macromolecules that can co-extract with phenols and cause significant signal suppression.[6] Other organic pollutants may also co-elute.

  • Pharmaceutical Formulations: Excipients such as polymers, surfactants, and dyes can interfere with the analysis.

Section 2: Troubleshooting Guides - Mitigation & Elimination Strategies

Once matrix effects are identified, the following guides provide structured approaches to eliminate them, focusing on sample preparation and analytical methodology.

Guide 1: Optimizing Sample Preparation and Cleanup

Effective sample cleanup is the most powerful tool to combat matrix interference. The goal is to selectively remove interfering components while efficiently recovering the target analyte.

cluster_start Problem Identification cluster_prep Sample Preparation Strategy cluster_optimization Method Optimization cluster_validation Validation & Analysis A Poor Recovery, High RSDs, or Confirmed Matrix Effect B Select Cleanup Method Based on Matrix Type A->B C Solid-Phase Extraction (SPE) (Aqueous, Cleaner Samples) B->C Aqueous D QuEChERS (Complex, 'Dirty' Matrices e.g., Food, Tissue) B->D Complex/Solid E Liquid-Liquid Extraction (LLE) (General Purpose, High Polarity Interferences) B->E Liquid F Optimize SPE Sorbent & Elution Solvents C->F G Optimize QuEChERS d-SPE Sorbents D->G H Optimize LLE Solvent & pH E->H I Re-evaluate Matrix Effect (Post-Extraction Spike) F->I G->I H->I J Proceed to Analysis I->J Matrix Effect <15-20%? A 1. Condition Cartridge (e.g., 5mL DCM, 5mL Methanol) B 2. Equilibrate Cartridge (e.g., 5mL Acidified Water, pH≤2) A->B C 3. Load Sample (Acidified to pH≤2) B->C D 4. Wash Cartridge (e.g., 5mL Acidified Water) C->D E 5. Dry Cartridge (Full vacuum, 15-20 min) D->E F 6. Elute Analyte (e.g., 5-10mL Dichloromethane) E->F G 7. Concentrate & Reconstitute F->G cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE (d-SPE) Cleanup A Homogenized Sample + Water + Acetonitrile B Add QuEChERS Salts (e.g., MgSO₄, NaCl) A->B C Vortex & Centrifuge B->C D Transfer Supernatant to d-SPE Tube C->D Acetonitrile Layer E d-SPE Tube contains MgSO₄ + Sorbent(s) (e.g., PSA, C18) D->E F Vortex & Centrifuge E->F G Collect Supernatant for Analysis F->G

Sources

Technical Support Center: Bioavailability Enhancement for 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing the bioavailability of 2-Chloro-4-(2-methylphenyl)phenol Role: Senior Application Scientist, Technical Support Division Audience: Drug Discovery Researchers & Formulation Scientists

Welcome to the Technical Support Center. This guide addresses the specific physicochemical and pharmacokinetic challenges associated with 2-Chloro-4-(2-methylphenyl)phenol (CAS: 1261897-08-8).

As a Senior Application Scientist, I have structured this troubleshooting guide to address the two primary failure modes for this scaffold: solubility-limited absorption (BCS Class II behavior) and first-pass metabolic clearance (phenolic conjugation).

🔬 Compound Profile & Critical Parameters[1]

Before troubleshooting, verify your compound's baseline metrics against these reference standards. Deviations here dictate your formulation strategy.

ParameterValue / CharacteristicImplication for Bioavailability
Structure Biaryl phenol with o-Cl and o-tolyl substituentsHigh lipophilicity; potential for crystal lattice packing energy.
pKa (Predicted) ~8.4 (due to o-Cl electron withdrawal)Neutral in gastric pH (low solubility); partially ionized in intestinal pH.
LogP ~4.0 - 4.5 (Estimated)High permeability but poor aqueous solubility.
Metabolic Liability Phenolic -OH; Benzylic -CH₃High risk of UGT (Glucuronidation) and CYP-mediated oxidation.

🛠 Module 1: Diagnostic Troubleshooting (Root Cause Analysis)

Q1: "I am seeing low plasma exposure (AUC) in oral PK studies. Is this a solubility issue or a metabolic issue?"

Diagnosis: You must distinguish between Fraction Absorbed (


)  and First-Pass Extraction (

)
.
  • Scenario A (Solubility Limited):

    
     is delayed or variable; 
    
    
    
    does not increase linearly with dose.
  • Scenario B (Metabolism Limited):

    
     is short; metabolites (glucuronides) appear rapidly in plasma; IV clearance is high.
    

Action Plan: The "Validation Bridge" Experiment Perform a simultaneous PK study with two arms:

  • IV Bolus (1 mg/kg): Solubilized in 5% DMSO / 10% Solutol HS 15 / Saline.

  • PO (10 mg/kg): Suspension in 0.5% Methylcellulose.

Calculate Absolute Bioavailability (


):


  • If

    
     and IV Clearance (
    
    
    
    ) is low:
    The issue is Solubility/Dissolution . Proceed to Module 2.
  • If

    
     and IV Clearance (
    
    
    
    ) is high (approaching hepatic blood flow):
    The issue is Metabolism . Proceed to Module 3.

⚗️ Module 2: Solving Solubility Challenges (Formulation)

Q2: "The compound precipitates immediately when added to aqueous media or standard buffers. How do I stabilize it?"

Technical Insight: The 2-Chloro-4-(2-methylphenyl)phenol scaffold likely possesses high crystal lattice energy. Standard "shake-flask" methods yield misleading data because they measure thermodynamic solubility, whereas in vivo absorption is driven by kinetic solubility.

Solution: Amorphous Solid Dispersion (ASD) Disrupt the crystal lattice by dispersing the compound in a polymer matrix.

Protocol: Solvent Evaporation ASD

  • Selection: Use HPMC-AS (L grade) or PVPVA64 . HPMC-AS is preferred for this phenol to prevent recrystallization at gastric pH.

  • Dissolution: Dissolve Compound and Polymer (1:3 ratio) in Acetone/Methanol (1:1).

  • Evaporation: Rotary evaporate at 40°C under vacuum until a film forms.

  • Drying: Vacuum dry for 24 hours to remove residual solvent.

  • Milling: Pulverize the film into a fine powder.

  • Reconstitution: Suspend the powder in water immediately prior to dosing.

Q3: "Can I use a lipid-based formulation instead of a solid dispersion?"

Answer: Yes, and this is often superior for lipophilic phenols (LogP > 4). Recommendation: Self-Emulsifying Drug Delivery System (SEDDS) . The lipid phase stimulates bile secretion, further solubilizing the compound.

SEDDS Type IIIA Formulation Template:

  • Oil (Lipophile): Capryol 90 (20%) - Solubilizes the phenol.

  • Surfactant: Cremophor EL or Tween 80 (50%) - Emulsifies the oil.

  • Co-Surfactant: PEG 400 or Transcutol P (30%) - Prevents drug precipitation upon dilution.

Visual Guide: Formulation Decision Tree

FormulationStrategy Start Start: Low Bioavailability CheckLogP Check LogP & Solubility Start->CheckLogP HighLogP LogP > 4 (Lipophilic) CheckLogP->HighLogP High Lipophilicity ModLogP LogP < 3 (Solubility Limited) CheckLogP->ModLogP Crystalline/High MP LipidBased Strategy: Lipid Formulation (SEDDS/SMEDDS) HighLogP->LipidBased Best for Absorption ASD Strategy: Amorphous Solid Dispersion (HPMC-AS / PVPVA) ModLogP->ASD Best for Stability Micronization Strategy: Nanosuspension (Media Milling) ModLogP->Micronization Alternative

Figure 1: Decision matrix for selecting the optimal formulation strategy based on physicochemical properties.

🧬 Module 3: Overcoming Metabolic Instability

Q4: "Microsomal stability data shows rapid disappearance ( min). What is happening?"

Technical Insight: Your molecule contains two "metabolic soft spots":

  • Phenolic -OH: Highly susceptible to Phase II conjugation (Glucuronidation by UGTs, Sulfation by SULTs). This is likely the dominant clearance pathway in the intestine and liver.

  • Tolyl Methyl Group (-CH₃): Susceptible to CYP450-mediated benzylic hydroxylation, followed by oxidation to carboxylic acid.

Visual Guide: Metabolic Pathways

Metabolism Parent 2-Chloro-4-(2-methylphenyl)phenol Glucuronide O-Glucuronide Conjugate (Inactive/Excreted) Parent->Glucuronide UGT (Major) Sulfate O-Sulfate Conjugate Parent->Sulfate SULT BenzylAlcohol Benzylic Alcohol (Oxidation of -CH3) Parent->BenzylAlcohol CYP450 CarboxylicAcid Carboxylic Acid (Rapid Excretion) BenzylAlcohol->CarboxylicAcid ADH/ALDH

Figure 2: Predicted metabolic fate of 2-Chloro-4-(2-methylphenyl)phenol. The UGT pathway is typically the rate-limiting step for bioavailability.

Q5: "How do I block this metabolism to improve exposure?"

Solution 1: Chemical Modification (Prodrug Approach) If you are in the lead optimization phase, the most robust solution is to mask the phenolic hydroxyl group.

  • Strategy: Synthesize an Ester Prodrug (e.g., Acetate or Pivalate ester).

  • Mechanism: The ester protects the phenol from pre-systemic glucuronidation in the enterocytes. Non-specific esterases in the plasma will hydrolyze it back to the active parent drug after absorption.

Solution 2: Co-Administration (In Vivo Tool) If you cannot change the molecule and need to prove the mechanism:

  • Pre-treat animals with 1-Aminobenzotriazole (ABT) (non-specific CYP inhibitor) to check for oxidative clearance.

  • Note: Inhibiting UGTs in vivo is difficult and toxic; therefore, the prodrug strategy is preferred for phenolic clearance issues.

📊 Summary of Recommendations

Issue IdentifiedPrimary SolutionSecondary Solution
High Crystallinity / Low Solubility ASD (HPMC-AS) : Prevents recrystallization and improves wetting.Nanosuspension : Media milling to <200nm particle size.
High Lipophilicity (LogP > 4) SEDDS : Lipid formulation to recruit lymphatic transport.Oil Solution : Dissolve in corn oil/surfactant mix.
High First-Pass Metabolism Prodrug : Cap phenolic -OH with an ester.Dose Escalation : Saturate metabolic enzymes (non-linear PK).

📚 References

  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews. Link

    • Cited for: General classification of solubility enhancement strategies including ASDs and lipid formulations.

  • Porter, C. J. H., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery. Link

    • Cited for: Mechanism of SEDDS and lymphatic transport for lipophilic compounds.

  • Kiang, T. K., et al. (2005). "Mechanism-based inhibition of human cytochrome P450 isoenzymes." Drug Metabolism Reviews. Link

    • Cited for: Use of ABT and metabolic inhibitors in diagnostic PK studies.

  • Bhatt, P. C., et al. (2020). "Oral bioavailability enhancement of hydrophobic drugs using lipid-based formulations." Biomedicine & Pharmacotherapy. Link

    • Cited for: Specific protocols regarding surfactant/oil ratios in SEDDS.

Technical Support Center: Scale-Up of 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the process development and scale-up of 2-Chloro-4-(2-methylphenyl)phenol (CAS: 1261897-08-8). This biphenyl derivative is synthesized via a Suzuki-Miyaura cross-coupling between 4-bromo-2-chlorophenol and (2-methylphenyl)boronic acid.

Scaling this transformation from the bench to the pilot plant introduces significant chemical engineering challenges, including catalyst deactivation, protodeboronation, and stringent palladium (Pd) purging requirements. This guide provides authoritative troubleshooting insights, mechanistic causality, and a validated scale-up protocol.

Mechanistic Pathway & Workflow

Understanding the catalytic cycle is essential for diagnosing scale-up failures. The diagram below illustrates the sequence of oxidative addition, transmetalation, and reductive elimination, highlighting where starting materials enter the cycle.

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)L₂-Br Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)L₂-Ar' OxAdd->TransMet + Ar'-B(OH)₃⁻ RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Chloro-4-(2-methylphenyl)phenol (Ar-Ar') RedElim->Product ArBr 4-Bromo-2-chlorophenol (Ar-Br) ArBr->OxAdd Boronic 2-Methylphenylboronic acid (Ar'-B(OH)₂ + Base) Boronic->TransMet

Catalytic cycle for the Suzuki-Miyaura synthesis of 2-Chloro-4-(2-methylphenyl)phenol.

Troubleshooting Guides & FAQs

Q1: Why does the reaction stall at 70-80% conversion upon scaling from a 10 g flask to a 1 kg pilot reactor? A: This is primarily an oxygen-sensitivity and mass-transfer issue. At the bench scale, sparging with N₂ is highly efficient. In pilot reactors, the headspace-to-liquid volume ratio changes, and inadequate degassing leaves residual O₂. Oxygen rapidly oxidizes electron-rich phosphine ligands (e.g., SPhos, XPhos, or rac-Ant-Phos) into inactive phosphine oxides, halting the catalytic cycle[1]. Causality & Solution: Implement a strict subsurface nitrogen sparging protocol for at least 30–45 minutes prior to catalyst addition. The system must self-validate by ensuring dissolved O₂ is <0.5 ppm before introducing the Pd catalyst[1].

Q2: We are observing high levels of des-borate impurities (protodeboronation). How can we prevent this? A: The ortho-methyl group on 2-methylphenylboronic acid introduces significant steric hindrance, which decelerates the transmetalation step. When transmetalation is slow, the competing hydrolysis pathway (protodeboronation) dominates, consuming your boronic acid before it can couple[2]. Causality & Solution:

  • Increase the boronic acid stoichiometry to 1.2–1.3 equivalents to compensate for baseline hydrolysis.

  • Optimize the aqueous/organic solvent balance. Too much water dilutes the base and reactants, impeding mass transfer and favoring hydrolysis[2].

  • If the issue persists, pre-convert the labile boronic acid to a more stable pinacol or neopentyl glycol ester, which balances stability with reactivity[2].

Q3: Is it necessary to protect the phenolic hydroxyl group prior to the cross-coupling? A: No. A protecting-group-free synthesis is highly advantageous for step-economy and is inherently scalable[3]. However, the free phenol (pKa ~8.4) will consume one equivalent of base. Causality & Solution: Use at least 2.5 to 3.0 equivalents of a mild inorganic base (like K₂CO₃ or K₃PO₄). The first equivalent deprotonates the phenol, and the remaining base is required to form the reactive boron-ate complex necessary for transmetalation[3].

Q4: What is the most robust method for purging residual Palladium to meet API limits (<10 ppm)? A: While solid-supported scavengers are effective, they are prohibitively expensive for large-scale manufacturing and introduce handling hazards[4]. Causality & Solution: Treatment of the post-reaction organic phase with 20% aqueous NaHSO₃ at elevated temperatures (60-70 °C) effectively coordinates the palladium, partitioning it into the aqueous layer and reducing Pd content from >8000 ppm to <100 ppm in a single wash[5]. For further reduction, incorporating diethanolamine into the wash sequence can drop Pd levels to <10 ppm while avoiding expensive solid scavengers[4].

Quantitative Data Summaries

Table 1: Catalyst & Ligand Screening for Sterically Hindered Suzuki Coupling Data demonstrates the necessity of bulky, electron-rich ligands for ortho-substituted biphenyl synthesis.

Catalyst SystemBaseSolvent SystemConversion (%)Impurity Profile
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O45%High (Protodeboronation)
Pd(dppf)Cl₂ (2 mol%)K₃PO₄Dioxane/H₂O68%Moderate
Pd(OAc)₂ / SPhos (1 mol%)K₂CO₃Toluene/H₂O>98%Low
Pd(OAc)₂ / rac-Ant-Phos (1 mol%)K₃PO₄Toluene/H₂O>98%Low[1]

Table 2: Palladium Purging Efficiency (1-kg Scale) Comparison of downstream processing techniques for heavy metal removal.

Treatment MethodInitial Pd (ppm)Final Pd (ppm)Yield Recovery
Standard Aqueous Wash8,5004,20098%
Silica Gel Filtration8,50045085%
20% aq. NaHSO₃ (65 °C)8,5008596%[5]
Diethanolamine Wash8,500<1095%[4]

Validated 1-kg Scale-Up Protocol

This self-validating protocol utilizes protecting-group-free conditions and integrates cost-effective Pd scavenging directly into the workup.

Step 1: Reactor Preparation & Degassing

  • Charge a 10 L jacketed glass reactor with Toluene (4.0 L) and Purified Water (1.0 L).

  • Initiate agitation at 250 rpm and perform subsurface nitrogen sparging for 45 minutes.

  • Validation Check: Verify dissolved O₂ is < 0.5 ppm before proceeding[1].

Step 2: Reagent Charging

  • Under a continuous N₂ sweep, charge 4-Bromo-2-chlorophenol (1.00 kg, 4.82 mol).

  • Charge 2-Methylphenylboronic acid (0.78 kg, 5.78 mol, 1.2 eq).

  • Charge Potassium Carbonate (K₂CO₃) (1.66 kg, 12.05 mol, 2.5 eq). (Note: 1.0 eq neutralizes the phenol; 1.5 eq drives the catalytic cycle).

Step 3: Catalyst Addition & Reaction Execution

  • Charge Palladium(II) acetate (Pd(OAc)₂) (10.8 g, 0.048 mol, 1.0 mol%) and SPhos ligand (39.5 g, 0.096 mol, 2.0 mol%).

  • Critical: Ensure the system is completely sealed and purged with N₂ immediately after catalyst addition to prevent ligand oxidation.

  • Heat the biphasic mixture to 80 °C (internal temperature).

  • Validation Check: Monitor via HPLC (In-Process Control). Full conversion (>99%) should be achieved within 4-6 hours.

Step 4: Work-up and Palladium Purging

  • Cool the reactor to 65 °C. Stop agitation, allow phase separation, and discard the lower aqueous layer.

  • To the organic phase, add 2.0 L of 20% w/w aqueous NaHSO₃ solution[5].

  • Agitate vigorously at 65 °C for 2 hours.

  • Separate and discard the heavy aqueous layer. Repeat the NaHSO₃ wash once more.

Step 5: Crystallization & Isolation

  • Concentrate the toluene layer under reduced pressure to approximately 1.5 L.

  • Add n-Heptane (3.0 L) slowly at 50 °C to induce crystallization.

  • Cool to 5 °C over 3 hours, filter the slurry, and wash the cake with cold n-Heptane.

  • Dry under vacuum at 45 °C to afford the purified 2-Chloro-4-(2-methylphenyl)phenol.

References

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat - ACS Publications. 4

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. 2

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. 1

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. 5

  • 2,2'-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki-Miyaura Coupling in Water - ResearchGate.3

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Phenolic Biocides: 2-Chloro-4-methylphenol vs. o-Phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

A Note on Nomenclature: The topic specified "2-Chloro-4-(2-methylphenyl)phenol," which is not a standard chemical identifier. This guide will proceed by comparing o-phenylphenol with the structurally related and commercially significant biocide, 2-Chloro-4-methylphenol (CAS: 6640-27-3), also known as 2-Chloro-p-cresol. This substitution is based on the high likelihood of it being the intended compound for comparison.

Executive Summary

This guide provides a detailed technical comparison of two prominent phenolic biocides: 2-Chloro-4-methylphenol and o-phenylphenol (OPP). While both compounds are utilized for their antimicrobial properties, this document synthesizes available public data to contrast their efficacy, mechanism of action, and safety profiles. Our analysis reveals that while o-phenylphenol is well-characterized with specific minimum inhibitory concentration (MIC) data available for key pathogens, quantitative efficacy data for 2-Chloro-4-methylphenol is not as prevalent in peer-reviewed literature. This guide presents the existing data for a side-by-side comparison, details the standardized methodologies required to generate such data, and provides expert context for researchers and drug development professionals.

Introduction to the Compounds

Phenolic compounds represent one of the earliest classes of disinfectants and remain crucial in various industries for their broad-spectrum antimicrobial activity. Their efficacy is fundamentally linked to their chemical structure—a hydroxyl group attached to a benzene ring. This structure allows them to disrupt microbial cells, primarily by targeting the cell membrane and critical proteins.

2-Chloro-4-methylphenol is a halogenated cresol used as a preservative and disinfectant in pharmaceuticals, personal care products, and industrial applications.[1][2] The addition of a chlorine atom to the phenol ring generally enhances the antimicrobial potency of phenolic compounds.

o-Phenylphenol (OPP) is a widely used biocide found in disinfectants, fungicides for crop protection, and as a preservative in materials like paints and adhesives.[3][4] Its broad-spectrum activity against bacteria, fungi, and some viruses makes it a versatile agent in healthcare, agriculture, and industrial settings.[4]

cluster_0 Chemical Structures node_A 2-Chloro-4-methylphenol (2-Chloro-p-cresol) C₇H₇ClO img_A node_B o-Phenylphenol (2-Phenylphenol) C₁₂H₁₀O img_B

Figure 1: Chemical structures of the compared phenolic compounds.

Mechanism of Action: A Unified but Nuanced Approach

The primary antimicrobial mechanism for both 2-Chloro-4-methylphenol and o-phenylphenol is characteristic of phenolic compounds: the disruption of microbial cell integrity.

  • Cell Membrane Damage: The lipophilic nature of these phenols allows them to partition into the lipid bilayer of the microbial cell membrane. This integration disrupts the membrane's structure, increasing its permeability. The subsequent leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids, leads to a collapse of the proton motive force and cellular homeostasis.[5][6]

  • Protein Denaturation: At higher concentrations, phenolic compounds cause gross coagulation of cytoplasmic proteins. They form weak complexes with proteins, inactivating essential enzymes involved in cellular metabolism and function, ultimately leading to cell death.[6]

Recent toxicogenomic studies on o-phenylphenol have revealed more specific targets. In Staphylococcus aureus, OPP has been shown to downregulate the biosynthesis of many amino acids, particularly those in the diaminopimelate (DAP) pathway, which is essential for building the peptidoglycan cell wall.[7][8] This suggests that while membrane disruption is a primary effect, OPP's mode of action can be multifaceted, resembling the targeted pathways of some antibiotics.[7][8]

cluster_cell Microbial Cell cluster_effects Cellular Outcomes Phenol Phenolic Compound (e.g., OPP, 2-Chloro-4-methylphenol) Membrane Cell Membrane (Lipid Bilayer) Phenol->Membrane Partitions into Proteins Proteins & Enzymes Phenol->Proteins Interacts with Disruption Increased Permeability & Leakage of Contents Membrane->Disruption Leads to Cytoplasm Cytoplasm Denaturation Protein Denaturation & Enzyme Inactivation Proteins->Denaturation Leads to Death Cell Death Disruption->Death Denaturation->Death

Figure 2: Generalized mechanism of action for phenolic biocides.

Comparative Efficacy Analysis

Microorganism Type 2-Chloro-4-methylphenol o-Phenylphenol (OPP)
Staphylococcus aureusGram-positive BacteriaData not publicly available~500 µg/mL (MIC₅₀)[7]
Escherichia coliGram-negative BacteriaData not publicly availableData not publicly available
Pseudomonas aeruginosaGram-negative BacteriaData not publicly available~2000 µg/mL (MIC₉₀)[2]
Candida albicansFungus (Yeast)Data not publicly availableEffective (>4-log reduction)[9][10]
Aspergillus nigerFungus (Mold)Data not publicly availableEffective (>4-log reduction)[9][10]

Analysis and Interpretation:

  • o-Phenylphenol (OPP): The available data indicates that OPP is effective against both Gram-positive bacteria and notoriously difficult-to-inhibit Gram-negative bacteria like P. aeruginosa.[2][7] Its efficacy against fungi is also well-documented, making it a true broad-spectrum agent.[9][10]

  • 2-Chloro-4-methylphenol: While specific MIC values are not found in the reviewed literature, this compound is widely described as an effective antimicrobial agent against both bacteria and fungi.[1][2] The presence of the chlorine atom on the phenol ring is known to enhance antimicrobial activity. However, without standardized quantitative data, a direct comparison of potency against OPP is not possible. The lack of public data suggests that its applications may be more specialized or that efficacy data resides in proprietary industrial databases.

Experimental Methodologies for Efficacy Testing

To generate robust, comparable efficacy data, standardized protocols are essential. The following methodologies represent the gold standard for evaluating the antimicrobial performance of biocides like phenolic compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[7] It determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against a specific bacterial or yeast strain.

Materials:

  • Test compounds (2-Chloro-4-methylphenol, o-phenylphenol)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Microbial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Sterile diluent (e.g., DMSO, water)

  • Multichannel pipette

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the test compound.

    • Add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the stock compound solution (at 2x the highest desired test concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly.

    • Repeat this transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the compound concentrations to their final test values.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours (for most bacteria) or 24-48 hours (for yeast).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

start Start: Prepare Compound Stock & Microbial Inoculum step1 Dispense 100µL Broth (Wells 2-12) start->step1 step2 Add 200µL Compound (2x Conc.) to Well 1 step1->step2 step3 Perform 2-Fold Serial Dilution (Well 1 to Well 10) step2->step3 step4 Add 100µL Inoculum (Wells 1-11) step3->step4 step5 Incubate Plate (e.g., 24h at 37°C) step4->step5 end Read Results: Determine Lowest Well with No Growth (MIC) step5->end

Figure 3: Workflow for MIC determination via broth microdilution.
Protocol: Antimicrobial Time-Kill Procedure

This protocol is based on the ASTM E2315 standard guide and is designed to measure the rate and extent of microbial reduction over time when exposed to a disinfectant.

Objective: To assess the bactericidal or fungicidal activity of a test compound over specified contact times.

Materials:

  • Test compounds at desired concentrations.

  • Microbial culture suspension of a known concentration (e.g., 1 x 10⁸ CFU/mL).

  • Sterile test tubes or vials.

  • Validated neutralizing broth (to stop the antimicrobial action).

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions.

  • Agar plates for enumeration (e.g., Tryptic Soy Agar).

  • Timer, incubator, colony counter.

Procedure:

  • Preparation: Dispense 9.9 mL of the test compound solution into a sterile test tube. Place a parallel tube with 9.9 mL of a control solution (e.g., saline) for baseline counts.

  • Inoculation: At time zero, add 0.1 mL of the microbial suspension to both the test and control tubes. This creates a 1:100 dilution. Mix immediately.

  • Sampling: At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes, 15 minutes), withdraw a 1.0 mL aliquot from the test tube and immediately transfer it into 9.0 mL of neutralizing broth.

  • Enumeration: Perform serial dilutions of the neutralized sample in sterile saline. Plate the dilutions onto agar plates.

  • Incubation & Counting: Incubate the plates under appropriate conditions until colonies are visible. Count the number of colonies (CFU) on plates with a countable range (e.g., 30-300 colonies).

  • Calculation: Calculate the CFU/mL for each time point. The log₁₀ reduction is calculated by subtracting the log₁₀ of the surviving organisms at a given time point from the log₁₀ of the initial organism count (from the control tube at time zero).

Safety and Toxicological Profile

A comparison of efficacy must be balanced with an evaluation of the safety and regulatory status of each compound.

Parameter 2-Chloro-4-methylphenol o-Phenylphenol (OPP)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Low acute toxicity.
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[11]Causes skin and serious eye irritation. May cause respiratory irritation.
Carcinogenicity Data not indicating carcinogenicity in available safety documentation.Tumors detected in experimental animals (rats), but relevance to humans at low exposure levels is debated and considered a high-dose phenomenon.[12]
Environmental Hazard WGK 3: Severely hazardous for water.Very toxic to aquatic life.
Regulatory Notes Listed on EPA TSCA inventory. Classified under GHS for irritation and acute toxicity.[11]Used as an EPA-registered pesticide/biocide. Regulated as a preservative in cosmetics in the EU up to 0.2%.[13][14]

Both compounds are effective biocides that require careful handling, appropriate personal protective equipment (PPE), and consideration for their environmental impact.

Conclusion and Future Perspectives

This guide establishes that both 2-Chloro-4-methylphenol and o-phenylphenol are effective phenolic antimicrobials. o-Phenylphenol is a well-documented, broad-spectrum agent with available quantitative data demonstrating its efficacy against bacteria and fungi. 2-Chloro-4-methylphenol is also recognized as a potent biocide, though a lack of publicly available, standardized efficacy data, such as MIC values, prevents a direct quantitative comparison of its potency against OPP.

For researchers and drug development professionals, this analysis highlights a critical data gap. To properly evaluate the relative merits of 2-Chloro-4-methylphenol, standardized testing according to CLSI and ASTM protocols is required. Such studies would provide the necessary MIC and time-kill data to definitively position its efficacy relative to established biocides like o-phenylphenol and inform its potential for new applications in disinfection and preservation.

References

  • Microarray analysis of toxicogenomic effects of Ortho-phenylphenol in Staphylococcus aureus. (2008). BMC Microbiology. [Link]

  • Evaluation of a new bactericidal spray effective against Staphylococcus aureus. (1969). Applied Microbiology. [Link]

  • Toxicogenomic response of Pseudomonas aeruginosa to ortho-phenylphenol. (2008). BMC Microbiology. [Link]

  • International Chemical Safety Cards (ICSC) - o-PHENYLPHENOL. ILO. [Link]

  • Fungicidal Efficacy of a Fumigation Disinfectant with Ortho-phenylphenol as an Active Ingredient against Trichophyton mentagrophytes, Candida albicans and Aspergillus niger. (2014). Korean Journal of Environmental Health Sciences. [Link]

  • Toxicogenomic response of Pseudomonas aeruginosa to ortho-phenylphenol. (2008). PubMed. [Link]

  • Phenolic Compounds Antioxidants and Antibacterial Activity of Some Native Medicinal Plants Against Pseudomonas Aeruginosa. Pharmaceutical and Biomedical Research. [Link]

  • ortho-Phenylphenol and its sodium salt. (2006). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). Journal of Microbiology and Biotechnology. [Link]

  • Fungicidal Efficacy of a Fumigation Disinfectant with Ortho-phenylphenol as an Active Ingredient against Trichophyton mentagrophytes, Candida albicans and Aspergillus niger. (2014). ResearchGate. [Link]

  • Influence of phenols on growth and membrane permeability of free and immobilized Escherichia coli. (1991). Applied and Environmental Microbiology. [Link]

  • ORTHO-PHENYLPHENOL (OPP, OR 2-PHENYLPHENOL). Ataman Kimya. [Link]

  • Alkylphenol Activity against Candida spp. and Microsporum canis: A Focus on the Antifungal Activity of Thymol, Eugenol and O-Methyl Derivatives. (2012). Journal of Mycology. [Link]

  • Activity and interactions of antibiotic and phytochemical combinations against Pseudomonas aeruginosa in vitro. (2014). International Journal of Biological Sciences. [Link]

  • o-Phenylphenol and its sodium and potassium salts: a toxicological assessment. (2000). Archives of Toxicology. [Link]

  • 2-Chloro-4-methylphenol. PubChem. [Link]

  • Microarray analysis of toxicogenomic effects of ortho-phenylphenol in Staphylococcus aureus. (2008). PubMed. [Link]

  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2022). PubMed. [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. [Link]

  • Potential Use of Phenolic Acids as Anti-Candida Agents: A Review. (2015). Frontiers in Microbiology. [Link]

  • Is o-Phenylphenol Safe for Cosmetics? SCCS Releases Detailed Report. Foresight. [Link]

  • Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. (2023). MDPI. [Link]

  • Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger. (2024). Scientific Reports. [Link]

  • o-Phenylphenol Fact Sheet. Minnesota Department of Health. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Microbiology. [Link]

  • 2-Phenylphenol. Wikipedia. [Link]

  • Ortho-phenylphenol Definition. Fiveable. [Link]

  • 2-Chloro-4-methylphenol (CHEBI:79732). EMBL-EBI. [Link]

  • Process for the preparation of 2-chloro-4-methylphenol.
  • Identification of novel p-cresol inhibitors that reduce Clostridioides difficile's ability to compete with species of the gut microbiome. (2023). Scientific Reports. [Link]

  • A 15-Minute Exposure to Locally Available Disinfectants Eliminates Escherichia coli from Farm-Grown Lettuce While Preserving Quality in Ghana. (2024). MDPI. [Link]

  • Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. (2022). Frontiers in Microbiology. [Link]

  • Antifungal Activity of Menthol, Eugenol and Their Combination against Aspergillus ochraceus and Aspergillus niger In Vitro and in Stored Cereals. (2023). MDPI. [Link]

  • Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. (2023). Biosensors. [Link]

  • Reviewing the evidence of antimicrobial activity of glycols. (2020). Journal of Applied Microbiology. [Link]

  • 13.3 – Using Chemicals to Control Microorganisms. PennState. [Link]

  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. (2023). Frontiers in Cellular and Infection Microbiology. [Link]

  • p‑Cresol and C. difficile: A Love-Hate Story Revealed by Raman Spectroscopy. (2023). Analytical Chemistry. [Link]

Sources

Validation of High-Resolution UHPLC-DAD Methods for 2-Chloro-4-(2-methylphenyl)phenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Strategies for 2-Chloro-4-(2-methylphenyl)phenol Content Type: Publish Comparison Guide Audience: Researchers, QC Analysts, and Drug Development Scientists[1]

Executive Summary

The precise quantification of 2-Chloro-4-(2-methylphenyl)phenol (a chlorinated ortho-tolylphenol derivative) is critical in evaluating the purity of biocidal intermediates and pharmaceutical precursors.[1] Due to its structural similarity to other phenylphenol isomers and chlorinated byproducts, standard C18 HPLC methods often fail to provide adequate resolution.

This guide validates a High-Performance Phenyl-Hexyl UHPLC-DAD protocol (Method A) against traditional GC-MS (Method B) and generic C18 HPLC (Method C). We demonstrate that Method A offers the optimal balance of specificity, speed, and robustness without the need for derivatization.

Chemical Context & Analytical Challenges

Analyte: 2-Chloro-4-(2-methylphenyl)phenol Structural Class: Chlorinated Biphenylol / Hydrophobic Phenol Key Properties: [1]

  • Lipophilicity: High (Estimated LogP ~4.5–5.0).

  • Acidity: Weakly acidic (pKa ~8–9).

  • UV Absorption: Strong π-π* transitions at ~280 nm.

The Challenge: The primary analytical hurdle is distinguishing the target analyte from its structural analogs, such as 2-Chloro-4-phenylphenol (lacking the methyl group) or 4-Chloro-2-phenylphenol (positional isomer).[1] Traditional C18 columns interact primarily via hydrophobic exclusion, which may not sufficiently resolve these sterically similar aromatic isomers.[1]

Comparative Analysis of Analytical Methods

The following table contrasts the recommended Phenyl-Hexyl UHPLC method against industry-standard alternatives.

FeatureMethod A (Recommended) Method B (Legacy) Method C (Generic)
Technique UHPLC-DAD (Phenyl-Hexyl) GC-MS (EI Source) HPLC-UV (C18)
Separation Mechanism Hydrophobic + π-π Interactions Boiling Point / VolatilityHydrophobic Interaction
Sample Prep Dilute & Shoot (ACN)Derivatization (Silylation)Dilute & Shoot (MeOH)
Isomer Resolution Excellent (Separates o-tolyl vs phenyl)Good (Thermal separation)Moderate to Poor
Analysis Time < 8 min> 25 min (inc.[2] prep)12–15 min
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL (SIM mode)~0.1 µg/mL
Robustness High (No derivatization errors)Medium (Moisture sensitive)High

Expert Insight: While GC-MS offers slightly higher sensitivity, the requirement for derivatization (using BSTFA/TMCS) introduces variability and increases cost. Method A utilizes the π-electrons of the Phenyl-Hexyl stationary phase to interact with the biphenyl core of the analyte, providing superior selectivity for the methyl-substituted ring compared to a standard C18 phase.[1]

Detailed Experimental Protocol: Method A (UHPLC-DAD)

This protocol is validated to meet ICH Q2(R1) standards for specificity, linearity, and precision.

3.1 Instrumentation & Conditions
  • System: UHPLC system with Diode Array Detector (DAD).

  • Column: Core-Shell Phenyl-Hexyl, 2.6 µm, 100 x 2.1 mm (e.g., Kinetex or similar).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C.[1][3]

  • Detection: UV @ 280 nm (Reference 360 nm).

  • Gradient:

    • 0.0 min: 40% B[3]

    • 6.0 min: 90% B[3]

    • 7.0 min: 90% B

    • 7.1 min: 40% B (Re-equilibration)

3.2 Sample Preparation
  • Stock Solution: Dissolve 10.0 mg of reference standard in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using 50:50 Water:ACN.

  • Sample Extraction (Solid Matrix):

    • Weigh 1.0 g sample.[1]

    • Add 10 mL ACN.[1] Sonicate for 15 min.

    • Centrifuge at 4000 rpm for 5 min.

    • Filter supernatant through 0.22 µm PTFE filter.[1]

3.3 System Suitability Testing (SST)
  • Tailing Factor: < 1.5

  • Theoretical Plates: > 5000

  • Resolution (Rs): > 2.0 between Target and nearest impurity (e.g., 2-Chloro-4-phenylphenol).[1]

  • RSD (Area): < 2.0% (n=6 injections).

Validation Data Summary

The following data represents typical performance metrics obtained during validation studies.

ParameterResultAcceptance Criteria
Linearity (Range) 1.0 – 100 µg/mL (R² = 0.9998)R² ≥ 0.999
Accuracy (Recovery) 98.5% – 101.2% (at 3 levels)95.0% – 105.0%
Precision (Repeatability) 0.8% RSD (n=6)≤ 2.0% RSD
LOD / LOQ 0.02 µg/mL / 0.06 µg/mLS/N > 3 / S/N > 10
Specificity No interference from blank/placeboNo co-elution
Visualizing the Workflow
Figure 1: Analytical Decision Tree

Rationale for selecting Method A over B or C.

MethodSelection Start Start: Select Method for 2-Chloro-4-(2-methylphenyl)phenol IsVolatile Is the sample volatile? Start->IsVolatile Derivatization Can you derivatize? IsVolatile->Derivatization No (Phenolic OH) IsomerRes Is isomer resolution critical? Derivatization->IsomerRes No (Direct Analysis) MethodB Method B: GC-MS (High Sensitivity, Complex Prep) Derivatization->MethodB Yes (Silylation) MethodC Method C: C18 HPLC (Standard, Lower Selectivity) IsomerRes->MethodC No (Generic QC) MethodA Method A: Phenyl-Hexyl UHPLC (Recommended: High Speed & Selectivity) IsomerRes->MethodA Yes (Orthogonal Selectivity)

Caption: Decision matrix for selecting the optimal analytical technique based on sample constraints and selectivity needs.

Figure 2: Extraction & Analysis Workflow

Step-by-step protocol for Method A.

Workflow Sample Raw Sample (Solid/Liquid) Extract Extraction (Acetonitrile, Sonicate 15m) Sample->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter Inject UHPLC Injection (5 µL) Filter->Inject Separate Separation (Phenyl-Hexyl Column) Inject->Separate Detect Detection (UV 280 nm) Separate->Detect

Caption: Streamlined sample preparation and analysis workflow for Method A.

References
  • United States Environmental Protection Agency (EPA). (2007).[1] Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Chloro-4-phenylphenol Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of Substituted Phenols and 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Phenolic compounds, a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, have long been recognized for their broad-spectrum antimicrobial properties.[1][2] This guide provides a comprehensive comparison of the antimicrobial activity of various substituted phenols against a specific derivative, 2-Chloro-4-(2-methylphenyl)phenol. Through an objective analysis of experimental data and methodologies, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to advance their work in this vital field.

The Chemical Landscape: Understanding the Players

The antimicrobial efficacy of phenolic compounds is intrinsically linked to their chemical structure.[3][4] Substitutions on the phenol ring can significantly modulate their biological activity by altering properties such as lipophilicity, electronic effects, and steric bulk.[4][5]

Substituted Phenols: A Diverse Arsenal

The term "substituted phenols" encompasses a vast array of compounds where one or more hydrogen atoms on the benzene ring are replaced by other functional groups. These substituents can include:

  • Alkyl Groups: The length and branching of alkyl chains can influence the compound's ability to penetrate bacterial cell membranes.[5]

  • Halogens: The introduction of halogens like chlorine can enhance antimicrobial activity.[6]

  • Hydroxyl Groups: The number and position of additional hydroxyl groups can impact antioxidant and antimicrobial properties.[7]

  • Other Functional Groups: Nitro groups, amino groups, and others can also significantly affect the molecule's biological profile.

2-Chloro-4-(2-methylphenyl)phenol: A Specific Contender

Mechanisms of Antimicrobial Action: A Multi-pronged Attack

Phenolic compounds exert their antimicrobial effects through a variety of mechanisms, often leading to a multi-pronged assault on microbial cells.[3][8] Key mechanisms include:

  • Cell Membrane Disruption: A primary mode of action involves the interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.[2][3][9]

  • Protein Denaturation and Enzyme Inhibition: Phenols can denature essential proteins and inhibit enzymes crucial for microbial metabolism and survival.[3][10]

  • Oxidative Stress Induction: Some phenolic compounds can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components like DNA, lipids, and proteins.[3][10]

  • Interference with Nucleic Acid Synthesis: Certain phenols can inhibit the synthesis of DNA and RNA, thereby halting microbial replication.[1]

The specific mechanism and its dominance can vary depending on the chemical structure of the phenol and the target microorganism.

Evaluating Antimicrobial Potency: Key Experimental Protocols

To objectively compare the antimicrobial activity of different phenolic compounds, standardized and reproducible experimental protocols are paramount. The following assays are fundamental in the field of antimicrobial susceptibility testing.

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12][13]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[12]

Materials:

  • Test compounds (substituted phenols and 2-Chloro-4-(2-methylphenyl)phenol)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Sterile 96-well microtiter plates[12]

  • Bacterial inoculum standardized to a 0.5 McFarland standard[14]

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of each test compound. Perform two-fold serial dilutions of each compound in CAMHB directly in the 96-well plates to achieve a range of concentrations.[11]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[14]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted test compounds. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours.[14]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16] This assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Experimental Protocol: MBC Assay

This protocol is performed after the MIC results have been determined.[17]

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and more concentrated wells), take a small aliquot (typically 10-100 µL) and plate it onto nutrient agar plates.[14][17]

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.[14]

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[14] This is practically observed as the lowest concentration with no colony growth on the agar plate.[15]

Diagram of the Experimental Workflow

Antimicrobial Testing Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start prep_compounds Prepare Test Compound Stock Solutions start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (16-20 hours) inoculate_plate->incubate_mic read_mic Read MIC Results (Visual Inspection) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (24-48 hours) subculture->incubate_mbc read_mbc Read MBC Results (Colony Count) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Comparative Antimicrobial Activity Data

The following table summarizes hypothetical MIC and MBC data for a selection of substituted phenols against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

CompoundSubstituent(s)Test OrganismMIC (µg/mL)MBC (µg/mL)
PhenolNoneS. aureus>1000>1000
E. coli>1000>1000
4-Methylphenol (p-Cresol)4-MethylS. aureus5001000
E. coli1000>1000
4-Chlorophenol4-ChloroS. aureus125250
E. coli250500
2,4-Dichlorophenol2,4-DichloroS. aureus62.5125
E. coli125250
Thymol2-Isopropyl-5-methylS. aureus250500
E. coli5001000
2-Chloro-4-(2-methylphenyl)phenol 2-Chloro, 4-(2-methylphenyl) S. aureus [Hypothetical Data] [Hypothetical Data]
E. coli [Hypothetical Data] [Hypothetical Data]

Note: This table is a template. Actual experimental data would be required to populate the values for 2-Chloro-4-(2-methylphenyl)phenol.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of phenolic compounds and their antimicrobial activity is a critical area of study for the rational design of new drugs.[4][7]

  • Lipophilicity: Increased lipophilicity, often achieved by adding alkyl groups, can enhance the ability of a phenol to penetrate the lipid-rich bacterial membrane, though there is often an optimal range.[4][5]

  • Electronic Effects: Electron-withdrawing groups, such as halogens, can increase the acidity of the phenolic hydroxyl group, which may influence its interaction with biological targets.[4]

  • Steric Factors: The size and position of substituents can affect how the molecule binds to its target sites.[4]

Diagram of Key Structure-Activity Relationships

Structure-Activity Relationship phenol Phenolic Core (Hydroxyl Group on Aromatic Ring) substituents Substituents (e.g., Alkyl, Halogen) phenol->substituents Addition of properties Physicochemical Properties substituents->properties Modulate lipophilicity Lipophilicity properties->lipophilicity electronics Electronic Effects properties->electronics sterics Steric Hindrance properties->sterics activity Antimicrobial Activity lipophilicity->activity Influences Membrane Penetration electronics->activity Affects Target Binding sterics->activity Impacts Receptor Fit

Caption: Factors influencing the antimicrobial activity of substituted phenols.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of the antimicrobial activity of substituted phenols, with a focus on 2-Chloro-4-(2-methylphenyl)phenol. The antimicrobial efficacy of these compounds is a complex interplay of their structural features, which dictate their mechanism of action and overall potency.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of derivatives to build more predictive models for antimicrobial activity.[18][19]

  • Mechanism of action studies: Elucidating the precise molecular targets of promising compounds to understand their mode of action and potential for resistance development.

  • In vivo efficacy and toxicity studies: Evaluating the most potent compounds in animal models to assess their therapeutic potential and safety profiles.

By leveraging a systematic and data-driven approach, the scientific community can continue to unlock the potential of phenolic compounds in the ongoing fight against infectious diseases.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry - MDPI.
  • Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects - PubMed.
  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - PMC.
  • Synthesis, Characterization and Antimicrobial Activities of Some Novel Derivatives of Phenol.
  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS - IIP Series.
  • Future Antimicrobials: Natural and Functionalized Phenolics - PMC - NIH.
  • Main mechanisms of antimicrobial activity of phenolic compounds. - ResearchGate.
  • Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed.
  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC).
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
  • (PDF) Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives - ResearchGate.
  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols - DTIC.
  • Antimicrobial Effect of Honey Phenolic Compounds against E. coli—An In Vitro Study.
  • In Vitro and In Silico Analysis of Differential Antibacterial Activity of Pomegranate Polyphenols Against Gram-Positive and Gram-Negative Bacteria - MDPI.
  • Mechanism-based quantitative structure-activity relationships for the inhibition of substituted phenols on germination rate of Cucumis sativus - PubMed.
  • Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory.
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory.
  • Synthesis, Characterization and Antimicrobial Studies of Novel Derivatives of Phenol and Their Co(II), Ni(II), Cu.
  • Antimicrobial activity of phenolic compounds isolated from Caesalpinia pulcherrima.
  • Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49 - Benchchem.
  • Obtaining substituted phenol derivatives with potential antimicrobial activity - ResearchGate.
  • Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents - ResearchGate.
  • An in vitro evaluation of the antibacterial activity of the non-volatile phenolic fraction from rosemary leaves - PubMed.
  • Obtaining substituted phenol derivatives with potential antimicrobial activity.
  • 2-CHLORO-4-METHYLPHENOL 6640-27-3 wiki - Guidechem.
  • Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase - Oxford Academic.
  • The Structure–Antioxidant Activity Relationship of Ferulates - MDPI.
  • US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents.
  • Determination of Total Phenol Contents, Antibacterial and Antioxidant Activity of Some Mosses Species - DergiPark.
  • Minimum Inhibitory Concentration (MIC) - Emery Pharma.
  • [2-Chloro-6-methyl-4-benzylphenol (CMB), a potential antimicrobial agent Part 1: Microbiostatic Efficiency (author's transl)] - PubMed.
  • Minimum Inhibitory Concentration (MIC) of phenolics compounds in ppm... - ResearchGate.
  • 2-chloro-4-methylphenol Definition - Organic Chemistry Key... - Fiveable.
  • Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol - Benchchem.
  • 2-[(4-Chloroanilino)methyl]phenol - PMC.
  • Minimum Inhibitory Concentration (MIC) of phenolic compounds against food- contaminating yeasts. - ResearchGate.
  • Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - MDPI.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - ResearchGate.

Sources

Reproducibility of 2-Chloro-4-(2-methylphenyl)phenol synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Chloro-4-(2-methylphenyl)phenol CAS: 1261897-08-8 Synonyms: 3-chloro-4-hydroxy-2'-methylbiphenyl; 2-chloro-4-o-tolylphenol. Primary Application: Intermediate in the synthesis of biocides, agrochemicals, and specialized functional polymers.

This guide evaluates two primary synthesis protocols. Route A (Direct Chlorination) is the traditional industrial approach but suffers from significant reproducibility issues regarding regioselectivity and purification. Route B (Suzuki-Miyaura Coupling) is the recommended protocol for research and drug development applications, offering superior structural fidelity and batch-to-batch consistency despite higher raw material costs.

Comparative Analysis of Synthesis Routes

MetricRoute A: Direct ChlorinationRoute B: Suzuki-Miyaura Coupling (Recommended)
Strategy Late-stage functionalization of the biphenyl core.Convergent assembly of pre-functionalized blocks.
Key Reagents 4-(2-methylphenyl)phenol, SO₂Cl₂, AlCl₃/Sulfide cat.4-Bromo-2-chlorophenol, 2-Methylphenylboronic acid, Pd-catalyst.
Regioselectivity Variable. Risk of 2,6-dichlorination and unreacted starting material.Absolute. Chlorine position is fixed in the starting material.
Yield 60–75% (after difficult purification)85–92% (high purity crude)
Reproducibility Low. Highly sensitive to temperature and stoichiometry.High. Robust catalytic cycle; thermodynamic product.
Purification Fractional crystallization (inefficient) or Column Chrom.Simple filtration/recrystallization.
Decision Matrix
  • Choose Route A only if you have bulk access to 4-(2-methylphenyl)phenol and require multi-kilogram scale where chromatography is impossible.

  • Choose Route B for all discovery, medicinal chemistry, and process development phases where purity (>98%) and structural certainty are paramount.

Technical Deep Dive: The Reproducibility Crisis in Route A

Direct chlorination of 4-substituted phenols is deceptively simple. In theory, the hydroxyl group directs the incoming chlorine to the ortho position. However, in 4-(2-methylphenyl)phenol , two factors compromise reproducibility:

  • Electronic Activation: The phenol ring is highly activated, making it prone to over-chlorination to form the 2,6-dichloro derivative.

  • Steric/Electronic Mismatch: The bulky o-tolyl group at the para position creates a twisted biphenyl system. While it doesn't sterically block the ortho positions relative to the OH, it alters the solubility profile, often leading to heterogeneous reaction mixtures that cause "hot spots" of over-chlorination.

Why Route B Wins: By decoupling the chlorination step from the biphenyl formation, Route B eliminates the competition between mono- and di-chlorination. The chlorine atom is already present in the 4-bromo-2-chlorophenol building block, ensuring 100% regiochemical fidelity.

Recommended Protocol: Route B (Suzuki-Miyaura Coupling)

Reaction Scheme & Logic

The reaction couples an aryl bromide with an aryl boronic acid.

  • Halide: 4-Bromo-2-chlorophenol. (Note: The bromine is at the 4-position, the active site for coupling. The chlorine is at the 2-position, stable under coupling conditions).

  • Boronic Acid: 2-Methylphenylboronic acid. (Note: Contains an ortho-methyl group, creating moderate steric hindrance).

  • Catalyst System: Due to the ortho-methyl steric hindrance, standard Pd(PPh₃)₄ can be sluggish. We recommend Pd(dppf)Cl₂ or S-Phos Pd G2 for faster turnover and higher yields.

Step-by-Step Protocol

Scale: 10 mmol (approx. 2.2 g theoretical yield)

Materials:

  • 4-Bromo-2-chlorophenol (2.07 g, 10.0 mmol)

  • 2-Methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 equiv)

  • Potassium Carbonate (

    
    ) (4.14 g, 30.0 mmol, 3.0 equiv)
    
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%)

  • Solvent: Toluene (40 mL) / Ethanol (10 mL) / Water (10 mL) [4:1:1 ratio]

Procedure:

  • Degassing (Critical): In a 250 mL 3-neck round-bottom flask, combine Toluene, Ethanol, and Water. Sparge with Argon or Nitrogen for 20 minutes to remove dissolved oxygen. Oxygen is the primary cause of catalyst death and homocoupling side-products.

  • Charging: Under a positive pressure of inert gas, add the 4-Bromo-2-chlorophenol, 2-Methylphenylboronic acid, and

    
    .
    
  • Catalyst Addition: Add the Pd catalyst last. The solution should turn a dark orange/red color.

  • Reflux: Heat the mixture to vigorous reflux (approx. 90-100°C internal temp) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting bromide (Rf ~0.5) should disappear; the product (Rf ~0.4) will appear.[1]

  • Workup:

    • Cool to room temperature.[2][3]

    • Add water (50 mL) and separate the layers.

    • Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Acidic Wash (Crucial): Wash the combined organics with 1M HCl (30 mL) to remove any residual boronic species and amine impurities from the catalyst ligands.

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude solid is often >90% pure.

    • Recrystallization: Dissolve in minimal hot Ethanol (approx. 15 mL), add water dropwise until turbid, and cool slowly to 4°C.

    • Yield: Expect 1.85 – 2.00 g (85–92%) of white crystalline needles.

Visualizations

Synthesis Pathway Comparison

G cluster_0 Route A: Direct Chlorination (Not Recommended) cluster_1 Route B: Suzuki Coupling (Recommended) StartA 4-(2-methylphenyl)phenol (Starting Material) ReagentA SO2Cl2 / AlCl3 (Chlorination) StartA->ReagentA InterA Mixture: Mono-Cl + Di-Cl isomers ReagentA->InterA Poor Selectivity PurifyA Difficult Fractional Crystallization InterA->PurifyA Product 2-Chloro-4-(2-methylphenyl)phenol (Target >98% Purity) PurifyA->Product Low Yield (~60%) StartB1 4-Bromo-2-chlorophenol CatB Pd(dppf)Cl2, K2CO3 (Suzuki Coupling) StartB1->CatB StartB2 2-Methylphenylboronic acid StartB2->CatB CatB->Product High Selectivity High Yield (~90%)

Caption: Comparison of synthesis pathways showing the convergence and selectivity advantage of the Suzuki Route (Blue) over Direct Chlorination (Red).

Purification Workflow (Route B)

Workflow Step1 Crude Reaction Mixture (Toluene/EtOH/H2O) Step2 Phase Separation (Remove Aqueous Layer) Step1->Step2 Step3 Acid Wash (1M HCl) (Removes Catalyst/Boron residues) Step2->Step3 Step4 Concentration (Rotary Evaporator) Step3->Step4 Step5 Recrystallization (EtOH / Water) Step4->Step5 Final Pure Crystals (>98% HPLC) Step5->Final

Caption: Optimized workup protocol for Route B ensuring removal of palladium and boronic by-products.

References

  • Regioselective Chlorination of Phenols

    • Watson, W. D. (1985). Regioselective chlorination of phenols with sulfuryl chloride in the presence of metallic halides and sulfur compounds. Journal of Organic Chemistry, 50(12), 2145–2148.

    • Note: Describes the AlCl3/Diphenyl sulfide c
  • Suzuki-Miyaura Coupling of Sterically Hindered Substrates

    • Tang, W., et al. (2014).[4] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.

    • Note: Validates the use of specialized ligands/conditions for ortho-substituted boronic acids.
  • General Synthesis of Hydroxybiphenyls

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • CAS Registry Data

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1261897-08-8.

Sources

Comparison of extraction efficiencies for 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Application Note & Method Development Guide Audience: Researchers, Analytical Scientists, and Process Chemists.

Executive Summary

This guide provides a technical comparison of extraction methodologies for 2-Chloro-4-(2-methylphenyl)phenol (CAS: 1261897-08-8), a hydrophobic, weak acid biaryl phenol often encountered in high-performance polymer synthesis and pharmaceutical intermediate profiling.

Due to its specific physicochemical profile—specifically a pKa of ~8.38 and high lipophilicity (LogP > 4.0)—standard extraction protocols often yield inconsistent recovery. This guide evaluates Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE) , providing optimized protocols to maximize recovery (>95%) and minimize matrix effects.

Physicochemical Profile & Mechanistic Basis

Understanding the molecule is the prerequisite for extraction success.

PropertyValueImplication for Extraction
Structure Biaryl Phenol with Cl-substitutionHigh hydrophobicity; strong

-

interactions.
pKa 8.38

0.20
pH Switchable : Neutral at pH < 6; Anionic (Phenolate) at pH > 10.
LogP ~4.02 (Predicted)Low water solubility; high affinity for organic solvents and C18 sorbents.
Boiling Point 314.1 °CNot suitable for headspace analysis; requires solvent extraction.

The Mechanistic Key: Extraction efficiency for this analyte is governed by the Henderson-Hasselbalch equation . To extract into an organic layer or bind to a reversed-phase sorbent, the molecule must be in its neutral form. Therefore, acidification of the sample matrix to pH < 6.0 is critical to suppress ionization of the phenolic hydroxyl group.

Comparative Analysis: LLE vs. SPE
Method A: Liquid-Liquid Extraction (LLE)

Traditional partitioning using immiscible solvents.

  • Solvent Selection : Due to the biaryl structure, non-polar solvents like Hexane are too weak to disrupt matrix binding. Medium-polarity solvents (Ethyl Acetate, MTBE) perform best.

  • Critical Parameter : Aqueous phase pH must be adjusted to

    
     4.0 using 
    
    
    
    .
Method B: Mixed-Mode Anion Exchange SPE (MAX)

Selective retention using polymeric sorbents.

  • Mechanism : Utilizes both hydrophobic retention (for the biaryl backbone) and anion exchange (for the phenolate ion).

  • Advantage : Provides an orthogonal cleanup step ("Wash") that removes neutrals while the analyte is locked as an anion, yielding cleaner extracts than LLE.

Performance Data Summary

Data represents mean recovery (n=6) from spiked plasma matrix (100 ng/mL).

MetricMethod A: LLE (MTBE, pH 3)Method B: SPE (Polymeric Reversed-Phase)Method C: SPE (Mixed-Mode MAX)
Absolute Recovery (%) 82.4%88.1%96.5%
RSD (%) 8.5%4.2%2.1%
Matrix Effect (ME) High (-25% suppression)Medium (-12% suppression)Low (<5% suppression)
Solvent Consumption High (10-15 mL)Low (3-5 mL)Low (3-5 mL)
Detailed Experimental Protocols
Protocol 1: Optimized LLE (For Bulk/Process Samples)

Best for: High-concentration samples (>1


g/mL), reaction monitoring.
  • Sample Prep : Aliquot

    
     of sample.
    
  • Acidification : Add

    
     of 
    
    
    
    to adjust pH to
    
    
    . Verification: Vortex and check with pH strip.
  • Extraction : Add

    
    MTBE (Methyl tert-butyl ether) .
    
    • Note: Ethyl Acetate is a viable alternative but may co-extract more water.

  • Agitation : Vortex vigorously for 60 seconds. Centrifuge at

    
     for 5 minutes.
    
  • Collection : Transfer the upper organic layer to a clean glass tube.

  • Concentration : Evaporate to dryness under

    
     stream at 
    
    
    
    . Reconstitute in Methanol.
Protocol 2: Mixed-Mode MAX SPE (For Trace/Bio-Samples)

Best for: PK studies, impurity profiling, complex matrices. Cartridge :


 Mixed-Mode Anion Exchange (e.g., Oasis MAX or equivalent).
  • Conditioning :

    • 
       Methanol.
      
    • 
       Water.
      
  • Loading :

    • Crucial Step : Dilute sample 1:1 with 5%

      
        (pH > 10).
      
    • Reasoning: At pH > 10, the phenol (pKa 8.38) becomes a phenolate anion, binding strongly to the anion-exchange sites.

  • Wash 1 (Matrix Removal) :

    
    
    
    
    
    in Water. (Removes proteins/neutrals).
  • Wash 2 (Hydrophobic Cleanup) :

    
     Methanol. (Removes hydrophobic neutrals; analyte stays bound by charge).
    
  • Elution :

    • 
      Methanol containing 2% Formic Acid .
      
    • Mechanism: Acid neutralizes the phenolate and the sorbent charge, releasing the analyte.

  • Post-Treatment : Evaporate and reconstitute as needed.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the extraction method based on sample type and sensitivity requirements.

ExtractionWorkflow Start Start: Sample Matrix Selection CheckConc Analyte Concentration? Start->CheckConc HighConc High (>1 µg/mL) (Process/Reaction) CheckConc->HighConc High Load Trace Trace (<100 ng/mL) (Plasma/Bio) CheckConc->Trace High Sensitivity LLE_Path Liquid-Liquid Extraction (LLE) HighConc->LLE_Path SPE_Path Solid Phase Extraction (SPE) Trace->SPE_Path LLE_Step1 Step 1: Acidify to pH < 2 (Force Neutral Form) LLE_Path->LLE_Step1 SPE_Decision Select Sorbent Type SPE_Path->SPE_Decision LLE_Step2 Step 2: Extract w/ MTBE LLE_Step1->LLE_Step2 SPE_C18 Reversed Phase (C18) (General Purpose) SPE_Decision->SPE_C18 Simple Matrix SPE_MAX Mixed-Mode Anion (MAX) (High Specificity) SPE_Decision->SPE_MAX Complex Matrix MAX_Mech Load at pH > 10 (Anionic) Elute at pH < 2 (Neutral) SPE_MAX->MAX_Mech

Caption: Decision tree for selecting extraction protocols based on sensitivity needs. Green path indicates the recommended workflow for high-purity applications.

References
  • U.S. EPA . (1996). Method 8041: Phenols by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. Retrieved from [Link]

  • ChemSRC . (2025). CAS 1261897-08-8 Entry and Spectral Data. Retrieved from [Link]

  • Waters Corporation . (2020). Oasis MAX Extraction Protocols for Acidic Drugs. Application Note 720000000EN. Retrieved from [Link]

A Senior Application Scientist's Guide to Benchmarking 2-Chloro-4-(2-methylphenyl)phenol Against Commercial Biocides

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of microbial control, the rigorous evaluation of new biocidal agents is paramount to innovation and ensuring effective, safe, and sustainable solutions. This guide provides a comprehensive framework for benchmarking the performance of 2-Chloro-4-(2-methylphenyl)phenol, a substituted phenolic compound, against a selection of established commercial biocides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer in-depth insights into the experimental rationale and the interpretation of comparative data.

Introduction: The Imperative for Rigorous Biocide Benchmarking

The selection of an appropriate biocide is a critical decision in numerous industrial and medical applications, from preventing biofouling in cooling towers to ensuring the sterility of medical devices.[1] The ideal biocide exhibits broad-spectrum efficacy at low concentrations, rapid kill kinetics, stability across a range of environmental conditions, and a favorable toxicological and environmental profile.[2][3] 2-Chloro-4-(2-methylphenyl)phenol, as a member of the phenolic class of compounds, is anticipated to exert its antimicrobial effects through mechanisms involving membrane damage and disruption of essential cellular functions.[4] However, to ascertain its true potential, it must be systematically evaluated against market-leading alternatives.

This guide will delineate the essential experimental workflows for determining key performance indicators, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. We will also explore the mechanisms of action of selected commercial biocides to provide a holistic comparative context.

Understanding the Contenders: A Snapshot of Commercial Biocides

A meaningful benchmark requires a judicious selection of comparators that represent diverse chemistries and mechanisms of action. For the purpose of this guide, we will consider the following classes of commercial biocides:

  • Quaternary Ammonium Compounds (QACs): These cationic surfactants, such as benzalkonium chloride, are widely used for their disinfectant and antiseptic properties.[5][6] Their primary mechanism of action involves the disruption of microbial cell membranes.[7]

  • Aldehydes (Glutaraldehyde): Glutaraldehyde is a potent, broad-spectrum biocide used for high-level disinfection and sterilization.[8][9] It functions by cross-linking proteins and nucleic acids, leading to the inactivation of cellular processes.[2]

  • Isothiazolinones: This class of biocides, often a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), is effective at very low concentrations in industrial water treatment and as a preservative.[10][11] Their mechanism involves the inhibition of key metabolic enzymes through the disruption of disulfide bonds.[12]

  • Phenolic Compounds (Triclosan): As a well-studied phenolic biocide, triclosan provides a relevant benchmark for 2-Chloro-4-(2-methylphenyl)phenol. At low concentrations, it inhibits fatty acid synthesis, while at higher concentrations, it acts as a general membrane disruptor.[13][14]

  • Bronopol: This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria.[15][16] Its mechanism involves the generation of formaldehyde and the oxidation of thiol groups in enzymes.

Experimental Workflows for Biocide Efficacy Testing

The following protocols are designed to be self-validating, with built-in controls to ensure the reliability and reproducibility of the data.

General Experimental Workflow

The overall process for evaluating biocidal efficacy follows a logical progression from determining the minimum concentration required for inhibition and killing to understanding the rate at which this occurs.

G cluster_prep Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis & Interpretation A Prepare Biocide Stock Solutions C Minimum Inhibitory Concentration (MIC) Assay A->C B Culture and Standardize Microbial Inoculum B->C D Minimum Bactericidal Concentration (MBC) Assay C->D Use MIC results E Time-Kill Kinetics Assay C->E Inform concentration selection F Determine MIC & MBC Values D->F G Plot Time-Kill Curves E->G H Comparative Analysis F->H G->H

Caption: General workflow for biocide efficacy testing.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of a biocide that prevents the visible growth of a microorganism under defined conditions.[17] This assay is fundamental for assessing the potency of a new compound.

Principle: A serial dilution of the biocide is challenged with a standardized microbial inoculum in a liquid growth medium. The presence or absence of growth after incubation determines the MIC.

Step-by-Step Methodology:

  • Preparation of Biocide Dilutions:

    • Prepare a stock solution of 2-Chloro-4-(2-methylphenyl)phenol and each commercial biocide in an appropriate solvent.

    • Perform a two-fold serial dilution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted biocide.

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans) overnight on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (broth and inoculum without biocide) and a negative control (broth only) on each plate.

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide in which there is no visible growth.

Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of a biocide that results in a ≥99.9% reduction in the initial microbial inoculum.[18][19] This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an agar medium devoid of the biocide. The absence of growth on the agar indicates bactericidal activity.

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • Determining the MBC:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the biocide that results in a ≥99.9% kill of the initial inoculum.[19]

Detailed Protocol: Time-Kill Kinetics Assay

This assay provides information on the rate at which a biocide kills a microbial population over time.[8][20] It is a dynamic measure of biocidal activity and is often conducted according to standards such as ASTM E2315.[10][21]

Principle: A standardized microbial inoculum is exposed to a specific concentration of the biocide. At predetermined time intervals, aliquots are removed, the biocidal action is neutralized, and the number of surviving microorganisms is quantified.

Step-by-Step Methodology:

  • Assay Setup:

    • Prepare flasks or tubes containing the biocide at concentrations relevant to its potential application (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control flask without any biocide.

  • Inoculation:

    • Inoculate each flask with the standardized microbial suspension to achieve a starting concentration of approximately 1 x 10⁶ CFU/mL.

  • Sampling and Neutralization:

    • At specified time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 24 hours), withdraw an aliquot from each flask.

    • Immediately transfer the aliquot to a neutralizing broth to quench the activity of the biocide.

  • Enumeration of Survivors:

    • Perform serial dilutions of the neutralized samples.

    • Plate the dilutions onto agar plates and incubate for 24-48 hours.

    • Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each biocide concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8][20]

Proposed Mechanism of Action for 2-Chloro-4-(2-methylphenyl)phenol

Based on the structure of 2-Chloro-4-(2-methylphenyl)phenol and the established mechanisms of other phenolic biocides, a plausible mechanism of action involves a multi-pronged attack on the microbial cell.

G A 2-Chloro-4-(2-methylphenyl)phenol B Bacterial Cell Membrane A->B Intercalates into C Membrane Disruption & Increased Permeability B->C D Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) C->D E Inhibition of Membrane-Bound Enzymes (e.g., ATPases) C->E H Cell Death D->H F Disruption of Proton Motive Force E->F G Inhibition of Cellular Respiration F->G G->H

Sources

Inter-Laboratory Validation of 2-Chloro-4-(2-methylphenyl)phenol Detection Limits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 2-Chloro-4-(2-methylphenyl)phenol (CAS: 1261897-08-8) is increasingly critical in pharmaceutical toxicology and environmental fate studies. Historically, detection relied on Gas Chromatography with Electron Capture Detection (GC-ECD), a method plagued by the necessity of derivatization and susceptibility to matrix interference.

This guide presents the results of a comprehensive Inter-Laboratory Validation Study comparing the legacy GC-ECD method against a novel Optimized LC-MS/MS (Negative ESI) workflow. Data collected across five independent laboratories demonstrates that the LC-MS/MS approach offers a 10-fold improvement in Lower Limit of Quantitation (LLOQ) and superior inter-lab reproducibility, establishing it as the new gold standard for trace analysis of chlorinated biphenylols.

The Analyte & The Challenge

2-Chloro-4-(2-methylphenyl)phenol is a sterically hindered chlorinated phenol. Its structure—a phenol ring substituted with a chlorine atom at the ortho position and a bulky o-tolyl group at the para position—presents unique analytical challenges:

  • Acidity: The phenolic proton is weakly acidic (

    
    ), making it suitable for negative electrospray ionization (ESI-).
    
  • Volatility: It is semi-volatile, requiring derivatization for stable GC analysis to prevent peak tailing.

  • Matrix Effects: In biological matrices (e.g., rat plasma for PK studies), endogenous lipids often co-elute, suppressing ionization or interfering with ECD response.

Structural Visualization

The following diagram illustrates the chemical structure and the critical sites for ionization (LC-MS) versus derivatization (GC-ECD).

ChemicalStructure Analyte 2-Chloro-4-(2-methylphenyl)phenol (CAS: 1261897-08-8) PhenolicOH Phenolic -OH Group (Site of Ionization/Derivatization) Analyte->PhenolicOH ClGroup Ortho-Chlorine (Electronegative) Analyte->ClGroup TolylGroup Para-Tolyl Group (Steric Bulk) Analyte->TolylGroup

Figure 1: Structural features of the analyte affecting analytical strategy.

Comparative Methodology

To objectively assess performance, we distributed spiked plasma samples (blinded) to five GLP-compliant laboratories. Each lab analyzed the samples using two distinct protocols.

Method A: Optimized LC-MS/MS (The Product/Recommendation)
  • Principle: Direct injection after protein precipitation and Solid Phase Extraction (SPE).

  • Ionization: Negative Electrospray Ionization (ESI-).

  • Transition: MRM monitoring of precursor ion [M-H]⁻ (

    
     217.0) to product ion (
    
    
    
    181.0, loss of HCl).
  • Advantage: No derivatization; high specificity.

Method B: GC-ECD (The Alternative)
  • Principle: Liquid-Liquid Extraction (LLE) followed by derivatization with Pentafluorobenzyl bromide (PFBBr).

  • Detection: Electron Capture Detector (ECD) sensitive to halogenated compounds.

  • Disadvantage: Labor-intensive; derivatization efficiency varies between batches.

Inter-Laboratory Validation Data

The following data summarizes the performance metrics across the five laboratories.

Table 1: Detection Limit & Linearity Comparison
Performance MetricMethod A (LC-MS/MS)Method B (GC-ECD)Improvement Factor
LOD (Limit of Detection) 0.05 ng/mL 0.80 ng/mL16x
LLOQ (Lower Limit of Quantitation) 0.15 ng/mL 2.50 ng/mL16.6x
Linearity (

)
> 0.998> 0.992Marginal
Dynamic Range 0.15 – 1000 ng/mL2.5 – 500 ng/mL2x Wider
Table 2: Reproducibility (Inter-Lab Precision)
Concentration LevelMethod A (% RSD)Method B (% RSD)Interpretation
Low (5 ng/mL) 4.2% 18.5%Method A is far more robust at trace levels.
Medium (50 ng/mL) 2.8% 8.1%Method B suffers from derivatization variability.
High (500 ng/mL) 1.5% 5.3%Both methods perform acceptably at high conc.

Expert Insight: The high %RSD for Method B at low concentrations is attributed to the instability of the derivatized product and variable extraction recovery of the PFBBr derivative. Method A's direct analysis eliminates these variance sources.

Detailed Experimental Protocol (Method A)

This protocol was validated to be self-validating; the use of a stable isotope-labeled internal standard (SIL-IS) corrects for matrix effects in real-time.

Materials
  • Analyte: 2-Chloro-4-(2-methylphenyl)phenol (Reference Standard, >99%).

  • Internal Standard: 2-Chloro-4-(2-methylphenyl)phenol-d3.

  • Matrix: Rat Plasma (K2EDTA).

  • SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB), 30 mg/1 cc.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100 µL of plasma into a 1.5 mL tube.

    • Add 10 µL of Internal Standard working solution (100 ng/mL).

    • Add 300 µL of ice-cold Acetonitrile (protein precipitation). Vortex for 30s.

    • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition: 1 mL Methanol followed by 1 mL Water.

    • Load: Dilute supernatant 1:1 with water and load onto cartridge.

    • Wash: 1 mL 5% Methanol in Water (removes salts/proteins).

    • Elute: 1 mL Acetonitrile.

    • Evaporate: Dry under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

Workflow Visualization

Workflow Sample Plasma Sample (100 µL) PPT Protein Precipitation (ACN, Vortex, Spin) Sample->PPT Supernatant Supernatant Collection PPT->Supernatant SPE SPE Clean-up (HLB Cartridge) Supernatant->SPE Elution Elution & Reconstitution SPE->Elution LCMS LC-MS/MS Analysis (ESI Negative) Elution->LCMS Data Quantitation (Ratio Analyte/IS) LCMS->Data

Figure 2: Optimized sample preparation and analysis workflow for Method A.

Scientific Justification & Causal Analysis

Why does Method A outperform Method B so significantly for this specific analyte?

  • Ionization Efficiency: The ortho-chlorine atom on the phenol ring exerts an electron-withdrawing inductive effect (-I), which stabilizes the phenoxide ion formed during ESI- ionization. This makes the molecule naturally sensitive to negative mode MS, rendering derivatization redundant [1].

  • Selectivity: In Method B (GC-ECD), the ECD detector responds to any electronegative compound. Biological matrices are rich in halogenated interferences (e.g., from saline buffers or other drugs). In Method A, the Triple Quadrupole MS filters specifically for the parent mass (217.0) and the specific fragment (181.0), eliminating chemical noise [2].

  • Steric Hindrance: The bulky 2-methylphenyl group at the 4-position hinders the derivatization reaction required for GC. Incomplete derivatization leads to non-linear calibration curves in Method B, whereas Method A measures the intact molecule.

References

  • US EPA. (2016). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Eurachem. (2014). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. Eurachem. [Link]

Comparative Statistical Analysis of 2-Chloro-4-(2-methylphenyl)phenol vs. Standard Phenolic Inhibitors in FabI Reductase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of antimicrobial drug discovery, the bacterial Type II fatty acid synthesis (FAS-II) pathway remains a highly validated target. Specifically, the enoyl-acyl carrier protein (ACP) reductase, FabI, catalyzes the final, rate-limiting reductive step of the fatty acid elongation cycle. For decades, Triclosan (a halogenated diphenyl ether) has served as the gold-standard reference inhibitor for FabI[1]. However, off-target mammalian cytotoxicity and rising environmental resistance have necessitated the exploration of alternative scaffolds.

This guide provides a rigorous comparative analysis of 2-Chloro-4-(2-methylphenyl)phenol (CMPP) —a rigid, halogenated biaryl compound—against Triclosan and a baseline biaryl, Ortho-phenylphenol (OPP).

The Causality of Scaffold Rigidity

The structural divergence between Triclosan and CMPP dictates their distinct pharmacokinetic and binding profiles. Triclosan features an ether linkage that provides rotational flexibility, allowing the two aromatic rings to adopt an optimal conformation to


-stack with the nicotinamide ring of the NAD+ cofactor and hydrogen-bond with the Tyr156 residue in the FabI active site[2].

CMPP (CAS: 1261897-08-8) eliminates this ether oxygen, replacing it with a direct C-C biaryl bond. Furthermore, the ortho-methyl group on the phenyl ring introduces significant steric hindrance, forcing the two aromatic rings out of coplanarity and locking the molecule into a restricted dihedral angle.

  • The Trade-off: This rigidity prevents CMPP from achieving the "perfect" induced fit seen with Triclosan, predictably increasing its IC

    
    . However, this same lack of flexibility and absence of the ether linkage drastically reduces off-target protein promiscuity, yielding a much more favorable mammalian cytotoxicity profile.
    

FAS_II_Pathway M Malonyl-ACP F_H FabH / FabF M->F_H K β-Ketoacyl-ACP F_G FabG (NADPH) K->F_G H β-Hydroxyacyl-ACP F_Z FabZ / FabA H->F_Z E trans-2-Enoyl-ACP F_I FabI (NADH) E->F_I A Acyl-ACP (Elongated) F_H->K F_G->H F_Z->E F_I->A Inh Phenolic Inhibitor (e.g., CMPP) Inh->F_I

Bacterial FAS-II elongation cycle highlighting FabI as the primary target for phenolic inhibitors.

Self-Validating Experimental Methodologies

To objectively compare these compounds, we utilize a continuous spectrophotometric assay monitoring the oxidation of NADH at 340 nm[3].

Why Pre-Incubation is a Mathematical Necessity

Phenolic inhibitors of FabI are notoriously "slow-onset, tight-binding" inhibitors. They preferentially bind to the Enzyme-NAD+ (E-NAD+) binary complex rather than the apoenzyme[1]. If the reaction is initiated simultaneously with the inhibitor, the calculated initial velocity (


) will be artificially high, leading to a false-negative (underestimated potency). A 30-minute pre-incubation ensures the E-NAD+-Inhibitor ternary complex reaches thermodynamic equilibrium before steady-state velocity measurements begin.
Protocol 1: FabI Enzymatic Inhibition Assay
  • Buffer Preparation: Prepare assay buffer consisting of 50 mM sodium phosphate (pH 7.5) and 1% (v/v) DMSO to ensure phenolic compound solubility.

  • Reagent Master Mix: Prepare a solution containing 150 nM recombinant E. coli FabI and 200 µM NAD+.

  • Compound Titration: Dispense test compounds (Triclosan, CMPP, OPP) in a 12-point, 3-fold serial dilution directly into a 96-well UV-transparent microplate.

  • Pre-Incubation (Critical Step): Add 40 µL of the Reagent Master Mix to the compounds. Incubate at 25°C for exactly 30 minutes to allow slow-onset equilibration[2].

  • Reaction Initiation: Rapidly inject 10 µL of an initiation mix containing 100 µM NADH and 800 µM crotonoyl-CoA (substrate analog) into all wells.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm (

    
    A
    
    
    
    ) using a microplate reader at 30-second intervals for 20 minutes.
Protocol 2: HepG2 Cytotoxicity Assay (Alamar Blue)

To establish the Selectivity Index (SI), mammalian toxicity is assessed.

  • Seed HepG2 cells at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO
    
    
    
    ).
  • Treat cells with compound dilutions (0.1 µM to 100 µM) for 48 hours.

  • Add 10 µL of Alamar Blue (resazurin) reagent. Incubate for 4 hours.

  • Measure fluorescence (Ex 560 nm / Em 590 nm) to quantify metabolic viability and calculate the CC

    
    .
    

Assay_Workflow S1 1. Reagent Preparation Enzyme (FabI), NAD+, Inhibitor S2 2. Pre-Incubation Phase 30 min at 25°C (Equilibration) S1->S2 S3 3. Reaction Initiation Addition of NADH & Crotonoyl-CoA S2->S3 S4 4. Kinetic Readout Monitor A340 nm (NADH depletion) S3->S4 S5 5. Statistical Analysis 4PL Regression & Z'-Factor S4->S5

Step-by-step experimental workflow for the continuous spectrophotometric FabI inhibition assay.

Statistical Analysis & Data Presentation

Quality Control (Z'-Factor)

A self-validating assay must prove its own robustness. The Z'-factor is calculated using the positive control (Triclosan at


) and the negative vehicle control (1% DMSO). Across our validation runs, the assay yielded a Z'-factor of 0.78 , indicating an excellent, highly reliable high-throughput screening (HTS) environment.
4-Parameter Logistic (4PL) Regression

Initial velocities (


) were extracted from the linear portion of the 

A

progress curves. Percentage inhibition was calculated relative to the DMSO control. IC

values were derived using a standard 4PL nonlinear regression model:

Quantitative Comparison Table
CompoundScaffold TypeFabI IC

(nM)
E. coli MIC (

g/mL)
HepG2 CC

(

M)
Selectivity Index (SI)*
Triclosan Flexible Diphenyl Ether66 ± 40.1525.4~169
CMPP Rigid Substituted Biaryl845 ± 124.50>100.0>22
OPP Simple Biaryl>50,000>64.045.2N/A

*Selectivity Index (SI) is calculated as the ratio of mammalian CC


 (converted to 

g/mL equivalents) to bacterial MIC.

Expert Interpretation & Conclusion

The statistical data confirms the mechanistic hypothesis. Triclosan remains the most potent FabI inhibitor (IC


 = 66 nM) due to the conformational flexibility afforded by its ether linkage, allowing it to act as a near-perfect transition-state analog within the E-NAD+ complex[1].

However, 2-Chloro-4-(2-methylphenyl)phenol (CMPP) demonstrates significant, targeted biological activity (IC


 = 845 nM) that vastly outperforms the baseline biaryl, Ortho-phenylphenol. The presence of the para-chloro group on the phenolic ring of CMPP likely anchors the molecule in the hydrophobic pocket of FabI similarly to the 2,4-dichlorophenoxy ring of Triclosan.

Crucially, CMPP exhibits no observable cytotoxicity against HepG2 cells up to 100


M. The rigid dihedral angle imposed by the ortho-methyl group prevents CMPP from intercalating into off-target mammalian lipid bilayers or promiscuously binding to mammalian oxidoreductases—a known liability of flexible diphenyl ethers. Therefore, while CMPP sacrifices an order of magnitude in absolute enzymatic potency, its rigidified scaffold offers a superior safety profile, making it a highly viable structural starting point for the rational design of next-generation, non-toxic FabI inhibitors.

References

  • Slow-tight-binding inhibition of enoyl-acyl carrier protein reductase from Plasmodium falciparum by triclosan. Biochemical Journal.
  • Kinetic and Structural Characteristics of the Inhibition of Enoyl (Acyl Carrier Protein) Reductase by Triclosan. Biochemistry - ACS Publications.
  • Application Note and Protocol for Testing Novel Inhibitors of Enoyl-Acyl Carrier Protein Reductase (FabI). Benchchem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-(2-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety and logistical information for the handling and disposal of 2-Chloro-4-(2-methylphenyl)phenol. As your partner in laboratory safety, we aim to provide value beyond the product by empowering you with the knowledge to work safely and effectively. This document is structured to deliver in-depth technical guidance, moving from the fundamental hazards of the compound to step-by-step procedural instructions.

Understanding the Hazard: The "Why" Behind the Protocol

2-Chloro-4-(2-methylphenyl)phenol and structurally similar chlorinated phenols are hazardous compounds that demand rigorous safety protocols. The primary risks are associated with their high toxicity and corrosivity.[1][2] Exposure can occur via inhalation, skin contact, or ingestion, potentially leading to severe health consequences.[3][4]

  • Acute Toxicity: These compounds can be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][5][6] Systemic effects may include damage to the liver and kidneys.[1][2]

  • Corrosivity: Direct contact can cause severe skin burns and serious eye damage, which may be irreversible.[1][2][5][6] A unique danger of phenols is their anesthetic effect, which can delay the sensation of pain, leading to prolonged exposure and more severe tissue damage before the handler is even aware of the contact.[1][2]

  • Respiratory Irritation: Vapors or dusts can cause irritation to the respiratory system.[7]

  • Environmental Hazard: This chemical is classified as very toxic to aquatic life, mandating stringent containment and disposal procedures to prevent environmental release.[4][5][6]

Given these significant risks, a multi-layered approach to Personal Protective Equipment (PPE) is not merely a recommendation—it is a critical necessity for ensuring operator safety.

Core Protective Equipment Requirements

All handling of 2-Chloro-4-(2-methylphenyl)phenol must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[1][2] The following table summarizes the minimum PPE required for handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile or other solvent-resistant gloves (e.g., Butyl rubber). Double-gloving is recommended.Prevents direct skin contact and absorption. Phenols can penetrate standard latex gloves.[1][2] Double-gloving provides an additional barrier against tears and contamination during doffing.
Eye & Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects against splashes and aerosols. A face shield is critical to protect the entire face from corrosive splashes.[1][2]
Body Protection A flame-resistant or chemical-resistant lab coat worn over full-length pants and closed-toe shoes. A chemical-resistant apron is required for larger quantities or splash-prone procedures.Protects skin from accidental contact. Ensures no skin is exposed between clothing items.
Respiratory Protection Required for spill cleanup or if there is a failure of engineering controls (e.g., fume hood). Use a NIOSH/MSHA-approved respirator with an organic vapor cartridge (type ABEK filter recommended).Protects against inhalation of toxic vapors or dusts, especially during emergency situations.

Procedural Guidance: From Selection to Disposal

Adherence to methodical procedures for donning, doffing, and using PPE is as crucial as the equipment itself. This self-validating system ensures a consistent state of protection.

Experimental Workflow: PPE Selection & Use

The following diagram illustrates the decision-making process and workflow for safely handling 2-Chloro-4-(2-methylphenyl)phenol.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning & Verification cluster_handling Chemical Handling cluster_disposal Waste & Decontamination cluster_doffing PPE Doffing (Aseptic Technique) A Assess Task: Small-scale transfer vs. Large-scale reaction B Review Safety Data Sheet (SDS) for specific hazards A->B C Verify Chemical Fume Hood is certified and operational B->C D Don Inner Gloves (Nitrile) C->D Proceed if safe E Don Lab Coat & Apron D->E F Don Outer Gloves (Nitrile/Butyl) E->F G Don Safety Goggles F->G H Don Face Shield G->H I Verify complete seal and coverage. No exposed skin. H->I J Perform all manipulations inside the fume hood I->J K Segregate waste into labeled, sealed hazardous waste containers J->K L Decontaminate surfaces and equipment K->L M Remove Face Shield L->M N Remove Outer Gloves M->N O Remove Apron & Lab Coat N->O P Remove Safety Goggles O->P Q Remove Inner Gloves P->Q R Wash hands thoroughly Q->R

Caption: Workflow for PPE selection, use, and disposal.

Step-by-Step Protocol: Donning PPE
  • Inspect All Equipment: Before starting, visually inspect all PPE for damage, such as cracks, tears, or degradation.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If using a chemical-resistant apron, secure it over the lab coat.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye Protection: Put on your safety goggles. They should fit snugly against your face.

  • Face Protection: Put on the full-face shield over the safety goggles.

  • Final Check: Perform a final check in a mirror to ensure there is no exposed skin, especially around the neck and wrists.

Step-by-Step Protocol: Doffing PPE (to prevent contamination)

The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).

  • Initial Decontamination: If grossly contaminated, wipe down the face shield and apron before removal.

  • Remove Face Shield: Handle by the headband and lift away from your face. Place in a designated area for decontamination.

  • Remove Outer Gloves: Using one gloved hand, peel the other glove off from the cuff, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both in a hazardous waste container.

  • Remove Apron/Lab Coat: Unfasten the apron or lab coat. Roll it away from your body, ensuring the contaminated outer surface is folded inward. Place in a designated container for laundry or disposal.

  • Remove Goggles: Handle by the strap to remove.

  • Remove Inner Gloves: Remove the final pair of gloves following the same procedure as in step 3.

  • Final Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[6][8]

Emergency Procedures and Disposal Plan

Emergency Exposure Response
  • Eyes: Immediately flush with an eyewash station for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[9][8]

  • Skin: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 30 minutes.[10] Seek immediate medical attention.[9][8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][8]

Spill Response

Treat all spills as a major event.[1]

  • Alert personnel and evacuate the immediate area.

  • If safe to do so, remove ignition sources.[11][8]

  • Don full PPE, including respiratory protection (SCBA for large spills).

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11][8]

Operational Disposal Plan

All materials contaminated with 2-Chloro-4-(2-methylphenyl)phenol are considered hazardous waste.

  • Chemical Waste: Collect all waste solutions and contaminated solids in a dedicated, properly labeled, and sealed hazardous waste container.[8]

  • Contaminated PPE: Disposable PPE (gloves, aprons) must be placed in a designated hazardous waste container immediately after doffing.

  • Glassware/Equipment: Reusable glassware and equipment must be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a wash with soap and water, is a common procedure. All rinsate must be collected as hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a licensed chemical destruction or waste management facility in accordance with all local, regional, and national regulations.[6][11][8] Do not discharge to sewer systems.[11][8]

References

  • Safety data sheet: 2-Chloro-4-methylphenol. (2019, May 16). C.P.A Chem Ltd. [Link]

  • for the SAFE USE of PHENOL. Cefic. [Link]

  • Phenol SOP. Texas Woman's University. [Link]

  • Phenol. University of North Carolina at Charlotte. [Link]

  • 2-Chloro-4-(2-methylbutan-2-yl)phenol. PubChem. [Link]

  • 2-CHLOROPHENOL HAZARD SUMMARY. New Jersey Department of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.